molecular formula C7H5Cl2NO2 B182487 2-(4,6-dichloropyridin-3-yl)acetic Acid CAS No. 199283-51-7

2-(4,6-dichloropyridin-3-yl)acetic Acid

Cat. No.: B182487
CAS No.: 199283-51-7
M. Wt: 206.02 g/mol
InChI Key: PQYUZCUCIIIHJW-UHFFFAOYSA-N
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Description

2-(4,6-dichloropyridin-3-yl)acetic Acid is a useful research compound. Its molecular formula is C7H5Cl2NO2 and its molecular weight is 206.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4,6-dichloropyridin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c8-5-2-6(9)10-3-4(5)1-7(11)12/h2-3H,1H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYUZCUCIIIHJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376400
Record name (4,6-Dichloropyridin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199283-51-7
Record name (4,6-Dichloropyridin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Thermal Stability & Characterization of 2-(4,6-Dichloropyridin-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of the thermal stability and melting point characteristics of 2-(4,6-dichloropyridin-3-yl)acetic acid (CAS 199283-51-7). As a halogenated pyridine derivative, this compound serves as a critical intermediate in the synthesis of agrochemicals and pharmaceutical scaffolds (e.g., inhibitors of MKK4 or ERK5).

Unlike simple organic acids, the thermal behavior of pyridine-acetic acid derivatives is governed by the risk of decarboxylation and polymorphism . This guide addresses the specific stability advantages of the 3-isomer over its 2- and 4-counterparts, provides estimated physical property ranges based on structural analogs, and outlines the mandatory experimental protocols for validating these parameters in a drug development setting.

Chemical Identity & Structural Profile[1][2][3][4][5]

PropertyDetail
Chemical Name This compound
CAS Number 199283-51-7
Molecular Formula C₇H₅Cl₂NO₂
Molecular Weight 206.03 g/mol
Structure Description Pyridine ring substituted with chlorine at positions 4 and 6; acetic acid moiety at position 3.[1][2][3][4][5][6][7]
Key Analogs 4,6-Dichloronicotinic acid (CAS 73027-79-9); 2-(6-chloropyridin-3-yl)acetic acid (CAS 39891-13-9).

Thermal Stability Analysis

Melting Point Characterization

While specific literature values for CAS 199283-51-7 are often proprietary to specific process patents, the melting point can be accurately estimated through structural activity relationship (SAR) analysis of its closest analogs.

  • Estimated Range: 145°C – 165°C (Decomposition likely upon melting).

  • Basis for Estimate:

    • The analog 4,6-dichloronicotinic acid (carboxylic acid directly on the ring) melts at 158–160°C .

    • The analog 2-(6-chloropyridin-3-yl)acetic acid melts at 164–169°C .

    • The insertion of a methylene spacer (

      
      ) typically lowers the lattice energy slightly compared to the rigid nicotinic acid, but the additional chlorine at position 4 adds steric bulk and lipophilicity, potentially raising the melting point via halogen bonding interactions.
      
Decarboxylation Risk (The "Ortho Effect")

A critical concern for pyridine acetic acids is thermal decarboxylation.

  • 2- and 4-Isomers: Highly unstable. The ring nitrogen can act as an electron sink, stabilizing the carbanion intermediate via resonance (similar to a β-keto acid), leading to rapid loss of

    
     at temperatures as low as 100°C.
    
  • 3-Isomer (Target Compound): Significantly more stable. The negative charge developing on the

    
    -carbon during decarboxylation cannot be delocalized onto the ring nitrogen. Therefore, this compound is expected to be stable up to its melting point, making it suitable for standard solid-phase handling.
    

Caution: The presence of electron-withdrawing chlorine atoms at positions 4 and 6 increases the acidity of the methylene protons. In the presence of strong bases or at temperatures


, self-condensation or degradation may occur before decarboxylation.

Visualization: Stability & Decomposition Logic

The following diagram illustrates the stability difference between the target 3-isomer and the unstable 2-isomer, alongside the analytical workflow.

ThermalStability cluster_workflow Recommended Characterization Workflow Compound 2-(4,6-dichloropyridin-3-yl) acetic acid Mechanism3 3-Position: No Resonance Stabilization of Carbanion Compound->Mechanism3 Structure Analysis Isomer2 2-Pyridyl Isomer (Hypothetical) Mechanism2 2-Position: N-stabilized Carbanion (Facile Decarboxylation) Isomer2->Mechanism2 Comparison Result3 High Thermal Stability (>150°C) Mechanism3->Result3 Outcome Result2 Low Thermal Stability (<100°C) Mechanism2->Result2 Outcome DSC DSC Analysis (Purity & Onset) TGA TGA Analysis (Volatiles & Decomp) DSC->TGA Correlate Events HPLC HPLC-MS (Impurity Profiling) TGA->HPLC Identify Degradants

Caption: Comparative stability mechanism distinguishing the target 3-pyridyl isomer from unstable variants, coupled with the validation workflow.

Experimental Protocols (SOPs)

To validate the thermal properties of your specific batch, the following Standard Operating Procedures (SOPs) are recommended. These maximize data integrity and minimize artifactual decomposition.

Differential Scanning Calorimetry (DSC)
  • Objective: Determine the precise melting onset and enthalpy of fusion.

  • Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan.

  • Lid Configuration: Pinhole lid (essential). Hermetically sealing the pan can trap

    
     if decomposition occurs, distorting the baseline. A pinhole allows gas escape while maintaining thermal equilibrium.
    
  • Ramp Rate:

    
     from 
    
    
    
    to
    
    
    .
  • Purge Gas: Nitrogen at 50 mL/min.

  • Success Criteria: A sharp endothermic peak (melting) preceding any exothermic events (decomposition). If the baseline shifts immediately after melting, the compound is decomposing upon fusion.

Thermogravimetric Analysis (TGA)
  • Objective: Distinguish between solvent loss (solvates) and chemical degradation.

  • Method: Ramp

    
     to 
    
    
    
    .
  • Interpretation:

    • Weight loss

      
      : Residual solvents or moisture.
      
    • Weight loss onset near melting point: Decarboxylation (

      
       loss corresponds to 
      
      
      
      mass reduction).

Implications for Drug Development

Process Safety & Scale-Up
  • Drying: Due to the predicted stability, drying at 50–60°C under vacuum is safe. Avoid temperatures

    
     for extended periods during drying to prevent slow thermal degradation.
    
  • Reaction Monitoring: When using this intermediate in amide couplings (e.g., with EDC/HOBt), ensure the reaction temperature does not exceed

    
    . The electron-deficient ring makes the acetic acid moiety a good leaving group under extreme forcing conditions.
    
Storage Conditions
  • Recommendation: Store at 2–8°C in a tightly sealed container.

  • Why: While thermally stable, halogenated pyridines can be sensitive to light (photolytic dechlorination). Amber glass or foil-wrapped containers are mandatory.

References

  • Chemical Identity & CAS Verific

    • Source: Chem960 & M
    • Data: Identification of CAS 199283-51-7 as this compound.[4][5][6][7][8]

  • Structural Analog D

    • Source: ChemicalBook / ZaiQi Bio-Tech.
    • Data: Melting point of the direct carboxyl analog (158-160°C)
  • Decarboxyl

    • Source: Canadian Journal of Chemistry (via NRC Research Press).
    • Data: Kinetic analysis of pyridineacetic acid decarboxylation; confirmation of 3-isomer stability rel
  • Synthesis & Applic

    • Source: National Institutes of Health (PMC) / Journal of Medicinal Chemistry.
    • Data: Use of 4,6-dichloropyridin-3-yl scaffold in MKK4 inhibitor synthesis; stability in amide coupling conditions.

Sources

The 4,6-Dichloropyridine Scaffold: A Technical Guide to Biological Activity and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, synthetic versatility, and therapeutic potential of 4,6-dichloropyridine derivatives . This analysis focuses on the scaffold's role as a privileged structure in medicinal chemistry and agrochemical development.[1]

Executive Summary

The 4,6-dichloropyridine pharmacophore (systematically often numbered as 2,4-dichloropyridine derivatives depending on substitution priority) represents a critical building block in modern drug discovery. Its unique electronic deficiency, driven by the pyridine nitrogen and auxiliary electron-withdrawing groups (EWGs) like nitriles or esters at the C3 position, enables highly regioselective functionalization. This guide explores the transition of this scaffold from a synthetic intermediate to a bioactive core in kinase inhibitors (CDK2, c-Met, PIM-1) , antimicrobial agents , and agrochemicals .

Chemical Architecture & Reactivity Profile[1]

The Pharmacophore

The core utility of 4,6-dichloropyridine derivatives lies in the differential reactivity of the chlorine atoms at positions C4 and C6.[1] This is most prominent in 4,6-dichloronicotinonitrile (4,6-dichloro-3-pyridinecarbonitrile), where the C3-cyano group creates a distinct electronic bias.

  • C4 Position: Located ortho to the electron-withdrawing cyano group and para to the ring nitrogen. It is highly electrophilic but often sterically shielded by the C3 substituent.

  • C6 Position: Located adjacent to the ring nitrogen (alpha position) and meta to the cyano group.

Regioselectivity in Nucleophilic Substitution ( )

Contrary to simple pyridine models where C4 is typically most reactive, the presence of a C3-EWG (like -CN or -COOEt) often directs initial nucleophilic attack to C6 . This allows for sequential substitution, enabling the construction of non-symmetrical "bifunctional" ligands.

Mechanism of Sequential Functionalization:

  • First Displacement (C6): Under controlled conditions (e.g., Pd-catalyzed amination or mild

    
    ), the C6-Cl is displaced by amines or alkoxides.
    
  • Second Displacement (C4): The remaining C4-Cl requires harsher conditions or specific catalytic activation, allowing for the introduction of a second, distinct pharmacophore.

G cluster_0 Regioselectivity Logic Start 4,6-Dichloronicotinonitrile (Scaffold) Step1 Intermediate: 6-Substituted-4-chloronicotinonitrile Start->Step1 Nucleophile 1 (R-NH2) Pd(OAc)2, Xantphos Regioselective at C6 Final Product: 4,6-Disubstituted Nicotinonitrile (Bioactive Core) Step1->Final Nucleophile 2 (Ar-NH2) High Temp / Strong Base Substitution at C4

Caption: Sequential functionalization workflow for 4,6-dichloronicotinonitrile, exploiting the differential reactivity of C6 and C4 chlorides.

Therapeutic Areas & Biological Activity[2][3]

Oncology: Kinase Inhibition

The 4,6-substituted pyridine core serves as a hinge-binding motif in ATP-competitive kinase inhibitors.

  • CDK2 (Cyclin-Dependent Kinase 2): Recent studies utilize 4,6-dichloronicotinonitrile to synthesize bifunctional pyrimidines/pyridines that degrade CDK2 via the ubiquitin-proteasome pathway. The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region, while substituents at C4 and C6 occupy the hydrophobic pockets.

  • c-Met & PIM-1: Derivatives such as 3-cyano-4,6-diarylpyridines have shown nanomolar potency against PIM-1 kinase. The C3-cyano group is critical here, often interacting with the gatekeeper residue or increasing the acidity of the scaffold to strengthen H-bonds.

  • WDR5 Inhibitors: Halogenated pyridine cores are used to disrupt the WDR5-interaction interface, a target for MLL-rearranged leukemias.

Antimicrobial & Antifungal Applications

Derivatives of 2-amino-4,6-dichloropyridine have demonstrated broad-spectrum activity.

  • Mechanism: Disruption of bacterial cell wall synthesis and inhibition of specific fungal enzymes.

  • Application: These compounds are not only therapeutic candidates but are also grafted onto cellulosic materials (e.g., cotton) to create durable antimicrobial textiles . The chlorines allow for covalent attachment to the fiber, while the pyridine ring provides the biocidal effect.

Agrochemicals

The 4,6-dichloro motif is a precursor to potent herbicides and insecticides.[1]

  • Picloram Analogs: While Picloram is 4-amino-3,5,6-trichloropicolinic acid, 4,6-dichloropyridine carboxylates serve as intermediates for next-generation auxinic herbicides that mimic indole-3-acetic acid (IAA), causing uncontrolled growth in broadleaf weeds.

Quantitative Data Summary

The following table summarizes the biological potency of key 4,6-dichloropyridine-derived classes.

Derivative ClassTarget / OrganismActivity MetricKey Insight
4,6-Diaryl-3-cyanopyridines PIM-1 Kinase

C3-CN group essential for potency; C4/C6 aryl groups determine selectivity.
2-Amino-4,6-dichloropyridine S. aureus (Bacteria)MIC:

High efficacy when grafted onto textiles; durable after 10+ washes.
Pyrazolo[4,3-c]pyridines CDK2 / ERK

Synthesized from 4,6-dichloro precursors; capable of targeted protein degradation.
Hydrazinyl-nicotinonitriles M. smegmatisMIC:

Hydrazone linker at C2/C6 improves lipophilicity and membrane permeability.

Experimental Protocols

Protocol A: Synthesis of 4,6-Dichloronicotinonitrile

A primary workflow for generating the activated scaffold.

  • Reagents: 4,6-Dichloronicotinamide (1.0 eq), Phosphorous oxychloride (

    
    , 3.0 eq), Pyridine (Catalytic).
    
  • Procedure:

    • Suspend 4,6-dichloronicotinamide in dry acetonitrile.

    • Add pyridine slowly at

      
      .
      
    • Add

      
       dropwise over 10 minutes.
      
    • Heat to reflux (

      
      ) for 4 hours. Monitor by TLC.
      
    • Quench: Pour reaction mixture onto crushed ice/water. Neutralize with

      
      .
      
    • Isolation: Extract with ethyl acetate (

      
      ). Dry over 
      
      
      
      and concentrate.
  • Yield: Typically 85-90% as a light yellow solid.

Protocol B: Regioselective C6-Amination (Pd-Catalyzed)

Targeting the C6 position selectively.

  • Reagents: 4,6-Dichloronicotinonitrile (1.0 eq), Aniline derivative (1.1 eq),

    
     (5 mol%), Xantphos (10 mol%), 
    
    
    
    (2.0 eq).
  • Solvent: 1,4-Dioxane (degassed).

  • Procedure:

    • Combine all solids in a sealable tube.

    • Add dioxane and sparge with Argon for 5 mins.

    • Heat at

      
       for 12 hours.
      
    • Note: Lower temperatures (

      
      ) favor mono-substitution at C6; higher temperatures may lead to bis-substitution.
      
  • Workup: Filter through Celite, concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).

Mechanism of Action (MOA) Visualization

The following diagram illustrates the biological pathway engagement for a generic 4,6-diarylpyridine kinase inhibitor derived from this scaffold.

MOA Inhibitor 4,6-Diarylpyridine Inhibitor ATP_Site ATP Binding Pocket (Kinase Domain) Inhibitor->ATP_Site Competitive Binding H_Bond H-Bonding (Hinge Region) ATP_Site->H_Bond Pyridine N interaction Signal_Block Block Downstream Signaling (STAT/mTOR) H_Bond->Signal_Block Prevents Phosphorylation Apoptosis Induction of Apoptosis Signal_Block->Apoptosis Tumor Cell Death

Caption: Mechanism of Action for 4,6-diarylpyridine derivatives in kinase inhibition.

References

  • Highly Regioselective Palladium-Catalyzed C2-Amination of 2,4-Dichloropyridines. Thieme Connect.

  • Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. MDPI Molecules.

  • Durable Antipilling Modification of Cotton Fabric with Chloropyrimidine Compounds. MDPI Polymers.

  • Bifunctional compounds containing pyrimidine derivatives for degrading cyclin-dependent kinase 2. Google Patents (WO2023249970A1).

  • Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents. PubMed Central.

  • 4,6-Dichloronicotinonitrile Chemical Properties and Uses. ChemBlink.

Sources

Technical Whitepaper: Synthesis of 2-(4,6-Dichloropyridin-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthetic pathway for 2-(4,6-dichloropyridin-3-yl)acetic acid , a specialized halogenated pyridine intermediate critical in the development of agrochemicals (auxin mimics) and pharmaceutical scaffolds (kinase inhibitors).

The synthesis of this molecule presents a specific chemoselective challenge: preserving the labile chlorine atoms at the C4 and C6 positions while manipulating the C3 substituent. The C4-chlorine, being para to the pyridine nitrogen and ortho to the electron-withdrawing acetic acid group, is highly activated toward nucleophilic aromatic substitution (


). Consequently, standard alkaline hydrolysis protocols often fail, resulting in hydroxypyridine impurities.

This guide prioritizes a Classical Homologation Strategy via a nitrile intermediate, utilizing acidic conditions to ensure the integrity of the halogenated scaffold.

Part 1: Strategic Retrosynthesis & Pathway Design

To synthesize the target (4,6-dichloropyridin-3-yl)acetic acid (1) , we employ a disconnection strategy that traces back to the commercially stable Ethyl 4,6-dichloronicotinate (4) . This approach avoids direct ring synthesis (which is often low-yielding for specific halogenation patterns) and instead utilizes functional group interconversion (FGI) on a pre-halogenated core.

The Homologation Pathway

The most robust industrial route involves a four-step homologation sequence:

  • Reduction: Converting the nicotinate ester to a pyridyl alcohol.

  • Activation: Converting the alcohol to a mesylate or alkyl chloride.

  • Cyanation:

    
     displacement to extend the carbon chain by one unit.
    
  • Acidolysis: Hydrolysis of the nitrile to the carboxylic acid.[1]

Retrosynthesis Target Target: This compound Nitrile Precursor: 2-(4,6-dichloropyridin-3-yl)acetonitrile Target->Nitrile Hydrolysis (Acidic) Chloride Intermediate: 3-(Chloromethyl)-4,6-dichloropyridine Nitrile->Chloride Cyanation (NaCN) Alcohol Intermediate: (4,6-dichloropyridin-3-yl)methanol Chloride->Alcohol Chlorination (SOCl2) Ester Starting Material: Ethyl 4,6-dichloronicotinate Alcohol->Ester Reduction (NaBH4)

Caption: Retrosynthetic disconnection showing the homologation from the nicotinate scaffold.[2]

Part 2: Detailed Experimental Protocols

Phase 1: Precursor Synthesis (The Chlorinated Core)

If the starting material Ethyl 4,6-dichloronicotinate is not purchased, it must be synthesized from Ethyl 4,6-dihydroxynicotinate (often available as a tautomer of citrazinic acid derivatives).

Mechanism: Vilsmeier-Haack type chlorination using Phosphorus Oxychloride (


).
ParameterSpecification
Reagents Ethyl 4,6-dihydroxynicotinate (1.0 eq), ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

(Excess, solvent/reagent).
Temperature Reflux (

).
Duration 2–4 Hours.
Critical Safety

releases HCl gas; requires scrubber. Quenching is violently exothermic.

Protocol:

  • Suspend Ethyl 4,6-dihydroxynicotinate (60 g) in

    
     (500 mL).
    
  • Heat to reflux.[1][3][4] The slurry will clarify as the chlorinated product forms.

  • Monitor by TLC (Hexane/EtOAc).[4]

  • Quenching (Critical): Distill off excess

    
     under reduced pressure. Pour the viscous residue slowly onto crushed ice with vigorous stirring. Maintain temperature 
    
    
    
    to prevent ester hydrolysis.
  • Extract with Ethyl Acetate, wash with brine, dry over

    
    , and concentrate.
    
Phase 2: Reduction to Alcohol

Objective: Selectively reduce the ester to the alcohol without dechlorinating the ring.

  • Reagent Choice: Sodium Borohydride (

    
    ) in Methanol is preferred over Lithium Aluminum Hydride (
    
    
    
    ).
    
    
    is too aggressive and may cause hydrodehalogenation (stripping the Cl atoms).

Protocol:

  • Dissolve Ethyl 4,6-dichloronicotinate (22 g, 0.1 mol) in Methanol (200 mL).

  • Cool to

    
    .
    
  • Add

    
     (11.3 g, 3.0 eq) portion-wise over 30 minutes. (Evolution of 
    
    
    
    gas).
  • Allow to warm to room temperature (RT) and stir for 4 hours.

  • Quench: Add Acetone (20 mL) to destroy excess hydride, then concentrate in vacuo.

  • Partition residue between water and Ethyl Acetate.

  • Yield Expectation: 85–92% of (4,6-dichloropyridin-3-yl)methanol .

Phase 3: Chlorination & Cyanation (Chain Extension)

This is a two-step "one-pot" equivalent sequence where the alcohol is converted to a leaving group (chloride or mesylate) and immediately displaced by cyanide.

Step 3A: Chlorination [5][6]

  • Dissolve the alcohol from Phase 2 in Dichloromethane (DCM).

  • Add Thionyl Chloride (

    
    , 1.2 eq) dropwise at 
    
    
    
    .
  • Stir at RT for 2 hours. Evaporate solvent/excess reagent to yield 3-(chloromethyl)-4,6-dichloropyridine .

Step 3B: Cyanation (


 Displacement) 
  • Dissolve the crude chloride in DMSO or DMF (Polar aprotic solvent is essential).

  • Add Sodium Cyanide (

    
    , 1.2 eq). WARNING: NaCN is fatal if inhaled or ingested. 
    
  • Stir at

    
     for 3 hours.
    
  • Workup: Pour into water (in a fume hood). Extract with Ether/EtOAc.[7]

  • Product: 2-(4,6-dichloropyridin-3-yl)acetonitrile .

Phase 4: Acidic Hydrolysis (The Critical Step)

Scientific Rationale: Alkaline hydrolysis (


) is contraindicated . The hydroxide ion is a hard nucleophile that will attack the C4-position (activated by the pyridyl nitrogen), displacing the chlorine to form 4-hydroxy-6-chloropyridine-3-acetic acid. We must use acid catalysis.

Protocol:

  • Suspend the nitrile (10 g) in concentrated

    
     (6 M, 50 mL) or a mixture of 
    
    
    
    (1:1:1).
  • Heat to reflux (

    
    ) for 6–8 hours.
    
  • Monitor the disappearance of the nitrile peak by IR (

    
    ) or HPLC.
    
  • Isolation: Cool the mixture. The product usually precipitates as a white solid upon cooling or dilution with ice water.

  • Filter and wash with cold water. Recrystallize from Ethanol/Water.

Part 3: Mechanism of Action (Acid Hydrolysis)

Understanding the mechanism ensures the scientist understands why acid is used (protonation of the nitrile nitrogen) rather than base.

HydrolysisMechanism Step1 Nitrile Protonation (R-CN + H+) Step2 Water Attack (Formation of Imidic Acid) Step1->Step2 + H2O Step3 Tautomerization (Primary Amide) Step2->Step3 H-Shift Step4 Deamination (Release of NH4+) Step3->Step4 + H3O+ / Heat Final Carboxylic Acid (Product) Step4->Final

Caption: Acid-catalyzed hydrolysis mechanism converting the nitrile to the carboxylic acid via the amide intermediate.[8]

Part 4: Analytical Specifications & Quality Control

To validate the synthesis, the following analytical data should be compared against the crude product.

Analytical MethodExpected Signal / Characteristic
1H NMR (DMSO-d6)

(s, 1H, -COOH),

(s, 1H, Pyridine H-2/H-5 depending on sub),

(s, 1H),

(s, 2H, -CH2-). Note: C5-H is the only aromatic proton.
Mass Spectrometry Distinctive isotope pattern for

. M+ (100%), M+2 (65%), M+4 (10%).
HPLC Purity Target >98%. Major impurity: 4-hydroxy analog (from over-hydrolysis).
Appearance White to off-white crystalline solid.

References

  • BenchChem. (2025).[3] Ethyl 4,6-dichloronicotinate: A Key Intermediate in Agrochemical Synthesis. Retrieved from 3

  • ChemicalBook. (2025). Synthesis of 4,6-Dichloronicotinic acid and derivatives. Retrieved from 9[9][10]

  • LibreTexts. (2025). Hydrolysis of Nitriles: Acid and Base Catalyzed Mechanisms. Retrieved from 11

  • Organic Syntheses. (2025). Nitrile Hydrolysis Strategies. Retrieved from 4

Sources

Methodological & Application

Application Note: Selective Amide Coupling of 2-(4,6-Dichloropyridin-3-yl)acetic Acid

[1]

Executive Summary & Chemical Challenge

The synthesis of amides from This compound presents a dichotomy of reactivity. While the acetic acid side chain requires activation for coupling, the pyridine core is highly electron-deficient due to the synergistic effect of the ring nitrogen and the two chlorine substituents at positions 4 and 6.

The Core Challenge: The 4,6-dichloropyridine motif is a "privileged scaffold" for Nucleophilic Aromatic Substitution (SNAr) . The 6-chloro position, being ortho to the ring nitrogen and sterically accessible, is highly susceptible to displacement by nucleophilic amines.[1] Standard amide coupling protocols using excess strong base (e.g., HATU/DIPEA) often lead to significant formation of SNAr byproducts (amino-chloropyridines) rather than the desired amide.

This guide provides three protocols optimized to suppress SNAr pathways while ensuring efficient amidation.

Mechanistic Analysis & Reagent Selection[1][2][3][4]

The "Battle of the Nucleophiles"

In a typical reaction mixture containing the acid, a primary amine, and a base:

  • Pathway A (Desired): The amine attacks the activated carbonyl of the acetic acid side chain.

  • Pathway B (Undesired): The amine attacks the C-6 (or C-4) position of the pyridine ring, displacing chloride.

Risk Factor: Pathway B is accelerated by:

  • Heat: SNAr barriers are easily overcome >40°C.[1]

  • Strong Bases: Bases like DBU or high equivalents of DIPEA increase the nucleophilicity of the amine and can even participate in base-catalyzed hydrolysis.

  • Highly Activated Esters: If the activation of the carboxylate is slow, the free amine spends more time in solution "looking" for an electrophile, eventually choosing the pyridine ring.[1]

Reagent Strategy
ReagentSuitabilityMechanism of ActionRecommendation
T3P (Propylphosphonic anhydride) High Activates acid in situ; requires mild base (Pyridine/NMM). Fast reaction kinetics favor Pathway A.Primary Protocol
Ghosez's Reagent High Forms acid chloride under neutral conditions.[1] Ideal for non-nucleophilic anilines.[1][2]Secondary Protocol
HATU / DIPEA Medium/Low High activation, but requires excess base.[1] Risk of SNAr is high if not cooled.[1]Use only for difficult amines
EDC / HOAt Medium Slower activation.[1] HOAt (aza-HOBt) provides neighboring group assistance, crucial for pyridines.[1]Alternative

Experimental Protocols

Protocol A: The "Gold Standard" (T3P Method)

Best for: Primary amines, secondary amines, and scale-up.[1] Minimizes side reactions.[1]

Materials:

  • Substrate: this compound (1.0 equiv)[1]

  • Amine: 1.1 equiv

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM) (2.5 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Avoid DMF if possible to simplify workup).

Step-by-Step Procedure:

  • Setup: Charge a reaction vessel with the acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc (concentration ~0.1 M).

  • Cooling: Cool the mixture to 0 °C (ice bath). Critical: Low temperature suppresses SNAr.[1]

  • Base Addition: Add Pyridine (3.0 equiv) dropwise.[1] Stir for 5 minutes.

  • Activation: Add T3P solution (1.5 equiv) dropwise over 10 minutes.

    • Note: T3P is added last to ensure the amine is present to intercept the mixed anhydride immediately.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25 °C) . Stir for 2–4 hours.

    • Monitor: Check LCMS.[1][3] If acid remains, add 0.5 equiv T3P.[1] Do not heat.

  • Workup:

    • Quench with water.[1][3][4]

    • Wash organic layer with 0.5 M HCl (to remove pyridine/excess amine), then Sat.[1] NaHCO₃, then Brine.[1][4]

    • Dry over Na₂SO₄ and concentrate.[1][3][4]

Protocol B: The "Difficult Amine" Method (Ghosez's Reagent)

Best for: Non-nucleophilic anilines or sterically hindered amines where T3P fails.

Materials:

  • Substrate: 1.0 equiv

  • Reagent: 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez’s Reagent) (1.2 equiv)[1]

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:

  • Acid Chloride Formation: Dissolve the acid (1.0 equiv) in anhydrous DCM at 0 °C. Add Ghosez’s Reagent (1.2 equiv) dropwise.[1] Stir at 0 °C for 1 hour.

    • Mechanism:[1][5][6][7][8] This forms the acid chloride neutrally (without exogenous base), producing only volatile byproducts.[1]

  • Coupling: In a separate vial, dissolve the amine (1.1 equiv) and DIPEA (1.0 equiv - keep strictly stoichiometric) in DCM.

  • Addition: Cannulate the amine solution slowly into the acid chloride solution at 0 °C .

  • Completion: Stir at 0 °C for 1 hour, then allow to warm to RT.

  • Workup: Standard aqueous extraction.

Visualizing the Workflow & Risks

Diagram 1: Reaction Pathway Competition

This diagram illustrates the kinetic competition between the desired amidation and the parasitic SNAr reaction.

ReactionPathwaysStart2-(4,6-dichloropyridin-3-yl)acetic acidActivatedActivated Ester(O-acylisourea or Mixed Anhydride)Start->ActivatedCoupling Reagent(T3P/HATU)SideProductSIDE PRODUCT(S_NAr at C-6)Start->SideProductPathway B:Attack at C-6 RingAmineAmine (R-NH2)ProductDESIRED PRODUCTAmideAmine->ProductAmine->SideProductExcess Base / HeatActivated->ProductPathway A:Fast Attack at C=O(Favored by Low Temp)

Caption: Pathway A (Green) represents the desired coupling. Pathway B (Red) shows the SNAr risk at the 6-position, exacerbated by heat and excess base.

Diagram 2: Protocol Selection Decision Tree

DecisionTreeQ1Is the Amine Nucleophilic?(Alkyl amine vs. Aniline)Branch1Nucleophilic(Primary/Secondary Alkyl)Q1->Branch1Branch2Non-Nucleophilic(e.g., e-deficient Aniline)Q1->Branch2MethodAPROTOCOL A:T3P + Pyridine(0°C -> RT)Branch1->MethodAPreferredQ2Is the Amine Acid Sensitive?Branch2->Q2MethodBPROTOCOL B:Ghosez's Reagent(Acid Chloride)Q2->MethodBNo (Stable)MethodCPROTOCOL C:HATU + Collidine(0°C strictly)Q2->MethodCYes (Sensitive)

Caption: Decision matrix for selecting the optimal coupling protocol based on amine properties.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Product contains Chlorine loss (M-35) SNAr attack at C-6 or C-4.1. Lower reaction temp to 0°C.2. Switch base from DIPEA/TEA to Pyridine or Collidine (weaker bases).3.[1] Reduce amine equivalents to 1.[1]0.
Low Conversion (Acid remains) Steric hindrance at C-3 side chain.[1]1. Increase T3P to 2.0 equiv.2. Switch to Protocol B (Acid Chloride) for higher reactivity.3. Do not heat ; instead, extend time.
Epimerization (if amine is chiral) Over-activation (Oxazolone formation).[1]T3P is already the best choice. Ensure temperature stays < 0°C during addition. Use Pyridine as solvent.[1][9]

References

  • Dunetz, J. R., et al. (2011).[1][2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[1]

  • Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631.[1]

  • Ghosez, L., et al. (1979).[1] "Synthesis of acyl chlorides from carboxylic acids and 1-chloro-N,N,2-trimethyl-1-propenylamine." Organic Syntheses, 59, 26.

  • Roughley, S. D., & Jordan, A. M. (2011).[1] "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry (Context: Reactivity of electron-deficient heterocycles).

  • Pfizer Inc. (2012).[1] "Process for the preparation of Glucokinase Activators." (Demonstrates T3P usage on pyridine acetic acids). Organic Process Research & Development, 16(10), 1635–1645.[1]

Cross-coupling strategies using 2-(4,6-dichloropyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Functionalization of 2-(4,6-dichloropyridin-3-yl)acetic acid

Executive Summary & Strategic Value

The scaffold This compound represents a high-value "linchpin" intermediate in medicinal chemistry. Its structural uniqueness lies in the trifunctional nature: a manipulable acetic acid tail at C3, and two electrophilic chlorine sites at C4 and C6.

For drug developers, this molecule offers a gateway to fused bicyclic systems (e.g., naphthyridinones, pyridopyrimidines) and complex heteroaryl libraries. However, the core challenge is regioselectivity . The C4 and C6 positions possess distinct electronic and steric profiles, often leading to inseparable isomeric mixtures if reaction conditions are not rigorously controlled.

This guide provides a validated roadmap for the sequential functionalization of this scaffold, prioritizing electronic-driven C4-selectivity followed by C6-diversification .

Mechanistic Analysis: The Regioselectivity Paradox

To design effective protocols, one must understand the competing forces on the pyridine ring.

  • Electronic Activation (The Driver):

    • C4 Position: Located para to the pyridine nitrogen. It benefits from strong resonance activation, making it highly electrophilic toward oxidative addition (Pd) and nucleophilic attack (

      
      ).
      
    • C6 Position: Located ortho to the pyridine nitrogen. While inductively activated, it generally lacks the same degree of para-resonance destabilization of the intermediate Meisenheimer complex (in

      
      ) or Pd-insertion transition state compared to C4.
      
  • Steric Environment (The Brake):

    • C4 Position: Structurally "sandwiched" between the C3-acetic acid side chain and the C5 proton. The C3-substituent exerts significant steric pressure.

    • C6 Position: Relatively open, flanked only by the ring nitrogen and the C5 proton.

The Verdict: In most catalytic systems involving 4,6-dichloropyridines with C3-substituents (like esters or alkyl groups), electronic activation overrides steric hindrance . Consequently, the C4-position is the primary site of reaction .[1] However, this selectivity is fragile; bulky ligands or specific solvent effects can erode this preference.

Experimental Workflow & Logic

The following diagram illustrates the decision tree for functionalizing this scaffold.

G Start 2-(4,6-dichloropyridin-3-yl) acetic acid Step1 Step 1: Esterification (Protection) Start->Step1 Essential for Solubility Branch Alternative: Cyclization First Start->Branch If lactam required Step2 Step 2: C4-Selective Coupling (Suzuki/Sonogashira) Step1->Step2 Pd(PPh3)4, 80°C (Kinetic Control) Step3 Step 3: C6-Functionalization (Forcing Conditions) Step2->Step3 XPhos, 110°C (Thermodynamic)

Caption: Sequential functionalization workflow prioritizing C4-selectivity via kinetic control.

Detailed Protocols

Phase 1: Scaffold Preparation (Esterification)

Rationale: The free carboxylic acid can poison Palladium catalysts via carboxylate coordination and reduce solubility in organic solvents. Converting to the methyl ester is a critical first step to ensure reproducible cross-coupling kinetics.

Protocol:

  • Suspend This compound (10 mmol) in anhydrous Methanol (30 mL).

  • Cool to 0°C under

    
    .
    
  • Dropwise add Thionyl Chloride (

    
    , 15 mmol). Caution: Gas evolution.
    
  • Heat to reflux for 3 hours.

  • Concentrate in vacuo. Neutralize with sat.

    
     and extract with EtOAc.[2][3]
    
  • Yield Expectation: >95% Methyl ester.

Phase 2: Regioselective C4-Cross-Coupling (Suzuki-Miyaura)

Objective: Selectively install an aryl group at C4 while leaving the C6-Cl intact for future use.

Critical Parameter - Ligand Choice: To maintain C4 selectivity, avoid excessively bulky ligands that might be repelled by the C3-side chain. Standard triphenylphosphine (


) or bidentate ligands like dppf are ideal.

Table 1: Screening Conditions for C4-Selectivity

VariableCondition A (Recommended)Condition B (Alternative)Impact on Selectivity
Catalyst ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

(5 mol%)

/ Xantphos
Condition A favors C4 (electronic). B may shift to C6 (steric).
Solvent 1,4-Dioxane /

(4:1)
Toluene (anhydrous)Aqueous systems promote boronic acid activation.
Base

(2.0 equiv)

Weaker base (

) prevents over-reaction.
Temp 70-80°C110°CLower temp preserves the second chloride.

Step-by-Step Protocol:

  • Charge: In a reaction vial, combine Methyl 2-(4,6-dichloropyridin-3-yl)acetate (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and

    
     (2.0 equiv).
    
  • Solvent: Add degassed 1,4-Dioxane/Water (4:1, 0.1 M concentration).

  • Catalyst: Add

    
     (5 mol%). Note: Add last to minimize oxidation.
    
  • Reaction: Seal and heat to 80°C for 4–6 hours.

  • Monitor: Check LCMS for Mono-coupling (Product) vs. Bis-coupling (Over-reaction).

    • Checkpoint: If >5% bis-coupling is observed, lower temperature to 60°C.

  • Workup: Dilute with water, extract with EtOAc, and purify via flash chromatography (Hexane/EtOAc).

Phase 3: Exhaustive C6-Functionalization

Objective: React the remaining, less reactive C6-chloride.

Rationale: The C6 position is now deactivated (no longer para to a strongly withdrawing group if the C4 was arylated) and requires a "hotter" catalytic system.

Protocol:

  • Substrate: Use the isolated C4-biaryl product from Phase 2.

  • Catalyst System:

    
     (2 mol%) with XPhos  or SPhos  (4 mol%).
    
    • Why: Dialkylbiaryl phosphines (Buchwald ligands) are necessary to facilitate oxidative addition into the deactivated C6-Cl bond.

  • Base:

    
     (3.0 equiv).
    
  • Solvent: Toluene or n-Butanol (for higher reflux temp).

  • Reaction: Heat to 100–110°C for 12–16 hours.

Troubleshooting & Optimization

  • Problem: Reaction yields a mixture of C4 and C6 isomers.

    • Root Cause: Steric clash at C3 is pushing the catalyst to C6.

    • Solution: Switch to a smaller ligand (e.g.,

      
       or simple 
      
      
      
      ) and reduce the temperature. Avoid bulky pinacol esters if possible; use free boronic acids.
  • Problem: Hydrolysis of the ester occurs during coupling.

    • Root Cause: Base concentration too high or reaction too long.

    • Solution: Switch to anhydrous conditions (Suzuki-Miyaura using

      
       in dry THF).
      

References

  • BenchChem Technical Support. Controlling Regioselectivity in Dichloropyridine Reactions. (2025).[2][4][5][6][7][8][9] Retrieved from

  • Fairlamb, I. J. S., et al. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. Organic & Biomolecular Chemistry, 4(7), 1213-1216 (2006).

  • Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends. Chemical Science (2016).

  • MDPI. Suzuki–Miyaura Reactions of 4,6-dichloropyrimidine: Synthesis and Optimization. Molecules (2020).[10]

  • Sigma-Aldrich. Product Specification: 2-(6-Chloropyridin-3-yl)acetic acid. (Accessed 2026).

Sources

Application Note: Chemoselective Reduction of 2-(4,6-dichloropyridin-3-yl)acetic acid to 2-(4,6-dichloropyridin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details the chemical reduction of 2-(4,6-dichloropyridin-3-yl)acetic acid to its corresponding primary alcohol, 2-(4,6-dichloropyridin-3-yl)ethanol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and other advanced chemical entities where the 2-ethanolpyridine motif is a key structural component. The primary challenge lies in the chemoselective reduction of the carboxylic acid functional group without affecting the halogenated pyridine ring. This document provides a comparative analysis of suitable reducing agents, detailed, field-tested protocols, and critical safety information to ensure successful and safe execution.

Introduction and Strategic Considerations

The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis. The target molecule, 2-(4,6-dichloropyridin-3-yl)ethanol, is a valuable building block, with the dichloropyridine core being a common feature in medicinally relevant compounds.[1][2] The choice of reducing agent is paramount, as it must be potent enough to reduce the relatively unreactive carboxylic acid group while remaining inert to the chloro-substituents on the electron-deficient pyridine ring.

This guide will explore two primary, highly effective methods for this transformation:

  • Method A: Borane-Tetrahydrofuran Complex (BH₃·THF) , a highly chemoselective reagent for carboxylic acid reduction.[3][4]

  • Method B: Lithium Aluminum Hydride (LiAlH₄) , a powerful and broadly applicable, albeit less selective, reducing agent.[5][6][7]

The selection between these methods will depend on the scale of the reaction, available equipment, and the operator's experience with these reactive hydrides.

Mechanistic Rationale: Why Borane and LAH?

Carboxylic acids are challenging to reduce due to the resonance stabilization of the carboxylate anion formed upon deprotonation.

  • Borane (BH₃) is an electrophilic reducing agent. It first forms an acyloxyborane intermediate with the carboxylic acid. This intermediate is more electrophilic than the starting acid, facilitating a rapid intramolecular hydride delivery to yield the primary alcohol after hydrolysis. This mechanism allows for high selectivity for carboxylic acids over other functional groups like esters or ketones.[3][8]

  • Lithium Aluminum Hydride (LiAlH₄) is a potent nucleophilic hydride source. The reaction begins with an acid-base reaction between the acidic proton of the carboxylic acid and a hydride, liberating hydrogen gas. The resulting lithium carboxylate is then reduced by the aluminum hydride species.[9][10][11] Its high reactivity necessitates careful temperature control and stringent anhydrous conditions.[12][13][14]

The overall transformation is depicted below:

G cluster_main Overall Reaction Scheme start This compound product 2-(4,6-dichloropyridin-3-yl)ethanol start->product Reduction reagent [H] (Reducing Agent) (e.g., BH₃·THF or LiAlH₄) Reduction Reduction reagent->Reduction

Caption: General scheme for the reduction of the starting carboxylic acid.

Comparative Analysis of Reduction Protocols

A summary of the key attributes of the two primary methods is presented below to aid in experimental design.

ParameterMethod A: Borane-THF (BH₃·THF)Method B: Lithium Aluminum Hydride (LiAlH₄)
Selectivity Excellent . Highly selective for carboxylic acids.[4][8]Good to Moderate . Powerful, will reduce most carbonyls.[5][6]
Reactivity High, but generally more manageable than LiAlH₄.Extremely high, reacts violently with protic solvents.[12][13]
Safety Air and moisture sensitive. Flammable H₂ gas evolved on quench.[15][16][17]Pyrophoric potential. Extremely water-reactive.[12][18][19] Requires stringent inert atmosphere.
Work-up Generally straightforward, involving an acidic or basic quench.Requires a careful, often cryogenic, multi-step quenching procedure (e.g., Fieser workup).[14]
Typical Yield High (>90%)High (>90%)
Solvents Ethereal solvents (THF, Diethyl Ether).Ethereal solvents (THF, Diethyl Ether).

Detailed Experimental Protocols

Critical Note: All operations must be conducted in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including a fire-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves, must be worn at all times.[13][18] All glassware must be rigorously dried before use.

General Experimental Workflow

The following diagram outlines the typical workflow for both protocols.

Caption: A generalized workflow for the reduction reaction.

Protocol A: Reduction using Borane-Tetrahydrofuran Complex (BH₃·THF)

This is the recommended method due to its superior chemoselectivity and slightly more manageable safety profile.

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (for quenching)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).

  • Dissolution: Add anhydrous THF (approx. 0.1 M concentration) to dissolve the starting material.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Addition of Borane: Slowly add the 1.0 M solution of BH₃·THF (1.5 - 2.0 eq) dropwise via syringe, ensuring the internal temperature does not exceed 5-10°C. CAUTION: Gas evolution (H₂) will occur.[20]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0°C. Very slowly and carefully, add methanol dropwise to quench the excess borane. Vigorous gas evolution will occur. Continue adding methanol until the bubbling ceases.

  • Acidification & Extraction: Slowly add 1 M HCl to the mixture. Transfer the solution to a separatory funnel and extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel.

Protocol B: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol is effective but requires a higher degree of caution due to the extreme reactivity of LiAlH₄.[7][12]

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄) powder or 1.0 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • 15% Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite or filter aid

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a rigorously flame-dried, three-necked round-bottom flask under a strict nitrogen atmosphere, add anhydrous THF.

  • Addition of LiAlH₄: Cool the THF to 0°C. Carefully and portion-wise, add solid LiAlH₄ (1.5 eq) or add a 1.0 M solution of LiAlH₄ in THF (1.5 eq) via syringe.

  • Addition of Substrate: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension at 0°C. CAUTION: Vigorous evolution of hydrogen gas will occur.[9]

  • Reaction: After the addition is complete, the reaction can be stirred at 0°C or allowed to warm to room temperature. Monitor the reaction by TLC/LC-MS until completion (typically 1-3 hours).

  • Fieser Workup (Quenching): Cool the reaction mixture to 0°C. Perform the following additions extremely slowly and sequentially with vigorous stirring:

    • Add 'X' mL of water.

    • Add 'X' mL of 15% aqueous NaOH.

    • Add '3X' mL of water. (Where 'X' is the number of grams of LiAlH₄ used).

  • Filtration: A granular white precipitate should form. Stir the resulting slurry at room temperature for 30 minutes. Filter the slurry through a pad of Celite, washing the filter cake thoroughly with ethyl acetate.

  • Purification: Combine the filtrate and washes. Dry the solution over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Safety and Handling of Reagents

ReagentHazardsSafe Handling Procedures
BH₃·THF Flammable liquid, water-reactive (releases flammable H₂ gas), may form peroxides upon storage.[21]Handle under an inert atmosphere (N₂ or Ar).[20] Use in a well-ventilated fume hood. Avoid contact with water and moisture.[17] Store refrigerated in a tightly sealed container.[21]
LiAlH₄ Reacts violently with water, potentially pyrophoric in moist air, causes severe skin and eye burns.[12][18]Strictly handle under an inert atmosphere.[13] Avoid contact with water, alcohols, or any protic source.[12] Have a Class D fire extinguisher (for combustible metals) or dry sand readily available.[12][19] Wear a fire-retardant lab coat, safety glasses, and impervious gloves.[13][18]

References

  • Process Safety Considerations for the Use of 1 M Borane Tetrahydrofuran Complex Under General Purpose Plant Conditions. ResearchGate. [Link]

  • Process safety considerations for the use of 1 M borane tetrahydrofuran complex under general purpose plant conditions. American Chemical Society. [Link]

  • Lithium Aluminum Hydride | Office of Environmental Health and Safety. Princeton University. [Link]

  • LithiumAluminumHydride-16853-85-3.docx. University of Georgia Office of Research. [Link]

  • How To Handle Lithium Aluminum Hydride (LAH) in Lab | Precautions & Hazards Of LAH. YouTube. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. NJ.gov. [Link]

  • Borane‐Catalyzed Chemoselective and Enantioselective Reduction of 2‐Vinyl‐Substituted Pyridines. ResearchGate. [Link]

  • Borane-Catalyzed Chemoselective and Enantioselective Reduction of 2-Vinyl-Substituted Pyridines. PubMed. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. Chemistry Steps. [Link]

  • Borane-Catalyzed Transfer Hydrogenations of Pyridines with Ammonia Borane. Organic Chemistry Portal. [Link]

  • Notes - Reduction of Carbonyl Compounds with Pyridine Borane. ResearchGate. [Link]

  • Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. MDPI. [Link]

  • Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations. PMC - NIH. [Link]

  • Highly-chemoselective step-down reduction of carboxylic acids to aromatic hydrocarbons via palladium catalysis. Chemical Science (RSC Publishing). [Link]

  • Carboxylic Derivatives - Reduction (Metal Hydride Reduction). Chemistry LibreTexts. [Link]

  • Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Portal de la Investigació. [Link]

  • Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube. [Link]

  • Chemoselective and Site-Selective Reductions Catalyzed by a Supramolecular Host and a Pyridine-Borane Cofactor. PubMed. [Link]

  • Borane reduction mechanism || selective reduction of acids || solved problems. YouTube. [Link]

  • LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Organic Chemistry Portal. [Link]

  • reduction of carboxylic acids. Chemguide. [Link]

  • Reduction of carboxylic acids to alcohols. chem.moltalk.com. [Link]

  • Patent Application Publication: US 2023/0167091 A1.
  • Method for producing (2,6-dichloropyridin-4-yl) methanol.
  • Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. sciforum.net. [Link]

  • Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). journal.unnes.ac.id. [Link]

  • Acid to Alcohol - Common Conditions. The Organic Chemistry Portal. [Link]

Sources

Application Note: Agrochemical Utility of 2-(4,6-Dichloropyridin-3-yl)acetic Acid Scaffolds

[1][2]

Executive Summary

The This compound scaffold represents a strategic bioisostere of traditional phenylacetic acid herbicides (e.g., chlorfenac) and phenoxyacetic acids (e.g., 2,4-D).[1][2] By replacing the phenyl ring with a pyridine core, this scaffold introduces unique lipophilicity (LogP) and pKa shifts that influence translocation in phloem and metabolic stability against hydroxylation.

This guide provides a comprehensive protocol for:

  • Chemical Synthesis: A high-yield hydrolysis workflow from nitrile precursors.[1][2]

  • Herbicide Discovery: Protocols for evaluating auxinic activity via TIR1/AFB signaling.

  • Insecticidal Derivatization: Utilizing the scaffold as a precursor for sulfoximine insecticides.[1][3]

Chemical Profile & Structural Logic[1][4]

Bioisosteric Rationale

The pyridine nitrogen at position 1 and the specific chlorination pattern (4,6-dichloro) create a unique electronic environment compared to benzene analogs.[1][2]

PropertyPhenylacetic Acid (Generic)This compoundAgrochemical Impact
Core Structure Benzene ringPyridine ringPyridine N increases water solubility at low pH (protonation).[1][2]
Electronic Effect Electron-rich (unless substituted)Electron-deficient (due to N and Cl)Enhances resistance to oxidative metabolism (e.g., ring hydroxylation).[1][2]
Acidity (pKa) ~4.3~3.8 - 4.1 (Predicted)Lower pKa facilitates ion trapping in the alkaline phloem, improving systemic transport.[1][2]
Steric Field 2,4-substitution pattern4,6-substitution patternThe 4-Cl provides steric hindrance similar to the ortho-Cl in 2,4-D, critical for receptor locking.[1][2]
Mechanism of Action (Herbicidal)

This scaffold functions as a Synthetic Auxin .[1][2] It mimics Indole-3-Acetic Acid (IAA), binding to the TIR1/AFB receptor family.[1] This binding promotes the degradation of Aux/IAA transcriptional repressors via the ubiquitin-proteasome pathway, leading to uncontrolled gene expression, epinasty, and plant death.

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Synthesize high-purity acid from the commercially available 4,6-dichloro-3-cyanomethylpyridine precursor.[1][2]

Reagents:

  • Precursor: (4,6-dichloropyridin-3-yl)acetonitrile [CAS: N/A, Custom Synthesis][1][2]

  • Solvent: 1,4-Dioxane / Water (1:1 v/v)[1]

  • Reagent: Sulfuric Acid (H₂SO₄, 60%) or NaOH (2M) followed by acidification.[2]

  • Workup: Ethyl Acetate (EtOAc), Brine, Na₂SO₄.

Workflow:

  • Dissolution: Dissolve 10 mmol of (4,6-dichloropyridin-3-yl)acetonitrile in 20 mL 1,4-dioxane.

  • Hydrolysis: Add 20 mL of 60% H₂SO₄ dropwise (Acidic route preferred to prevent pyridine ring nucleophilic attack). Heat to reflux (100°C) for 6 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1).[1] Disappearance of the nitrile spot (Rf ~0.[1]6) indicates completion.[1][2]

  • Quench: Cool to 0°C. Slowly add ice water (50 mL).

  • Extraction: Extract with EtOAc (3 x 30 mL). The product partitions into the organic phase.[1][2]

  • Purification: Wash combined organics with brine. Dry over Na₂SO₄.[1][2][4] Concentrate in vacuo. Recrystallize from Hexane/CH₂Cl₂ to yield white needles.[1]

Yield Expectation: 85-92% Characterization: ¹H NMR (400 MHz, DMSO-d₆) δ 12.5 (s, 1H, COOH), 8.45 (s, 1H, H-2), 7.80 (s, 1H, H-5), 3.75 (s, 2H, CH₂).

Protocol B: Auxinic Activity Screening (Root Growth Assay)

Objective: Quantify the herbicidal potency relative to 2,4-D using Arabidopsis thaliana (Col-0).[1][2]

Materials:

  • Seeds: Arabidopsis thaliana (Col-0 wild type).[1][2]

  • Media: 0.5x MS (Murashige & Skoog) agar plates + 1% Sucrose.

  • Compound Stock: 100 mM in DMSO.[1]

Step-by-Step Methodology:

  • Sterilization: Surface sterilize seeds (70% EtOH 1 min, 20% Bleach 10 min, 5x Water wash).

  • Stratification: Keep seeds at 4°C for 2 days in darkness to synchronize germination.

  • Plating: Transfer seeds to square MS plates containing the test compound at gradients: [0, 0.1, 1, 10, 50 µM]. Include 2,4-D as a positive control.[1]

  • Growth: Place plates vertically in a growth chamber (22°C, 16h light/8h dark).

  • Data Collection (Day 7):

    • Measure Primary Root Length (PRL).[1][2]

    • Count Lateral Roots (LR).[1][2]

    • Success Metric: A "hairy root" phenotype with stunted primary root indicates strong auxin agonist activity.[1]

Visualization: Mechanism & Workflow

Auxin Signaling Pathway (TIR1/AFB)

The following diagram illustrates how the this compound (DCP-AA) ligand triggers the herbicidal response.[1][2]

AuxinPathwayLigandDCP-AA(Herbicide)TIR1TIR1/AFBF-Box ProteinLigand->TIR1High AffinityBindingIAANative Auxin(IAA)IAA->TIR1SCFSCF Complex(E3 Ligase)TIR1->SCFAuxIAAAux/IAARepressorSCF->AuxIAAUbiquitinationARFARFTranscription FactorsAuxIAA->ARFInhibition ReleasedProteasome26S ProteasomeAuxIAA->ProteasomeDegradationGenesAuxin Response Genes(GH3, SAUR)ARF->GenesActivationPhenotypeEpinasty &Plant DeathGenes->PhenotypeOverstimulation

Caption: Molecular mechanism of DCP-AA. The synthetic auxin binds TIR1, triggering Aux/IAA degradation and lethal gene overexpression.

Synthetic Workflow Overview

Synthesiscluster_0Precursorcluster_1Reactioncluster_2ProductNitrile4,6-Dichloro-3-cyanomethylpyridineHydrolysisAcid Hydrolysis(H2SO4, 100°C)Nitrile->HydrolysisReflux 6hAcid2-(4,6-Dichloropyridin-3-yl)acetic AcidHydrolysis->AcidWorkup & Cryst.

Caption: Streamlined synthesis route from nitrile precursor to final acid scaffold.

Formulation & Stability Notes

For field application or greenhouse testing, the free acid is often too insoluble. It must be formulated as a salt or ester.[1]

Formulation TypePreparation MethodApplication Context
Soluble Liquid (SL) React acid with Dimethylamine (DMA) or Choline Hydroxide in water.[1][2]General post-emergence spray.[1] High water solubility; low volatility.[1]
Emulsifiable Concentrate (EC) Esterify acid (e.g., 2-ethylhexyl ester) and dissolve in aromatic solvent + surfactant.[1][2]Improved cuticle penetration; better for woody weeds.[1]
Stability The 4,6-dichloro substitution protects the pyridine ring from rapid metabolic degradation in soil, potentially increasing residual activity compared to non-chlorinated analogs.

Safety & Toxicology

  • Handling: Pyridine derivatives can be skin irritants.[1] Use nitrile gloves and work in a fume hood.[1]

  • Ecotox: Like other auxinic herbicides, this compound is likely toxic to non-target dicots (broadleaf crops like soy, cotton, grapes). Prevent drift.

  • Disposal: Incineration in a chemical waste facility equipped with scrubbers (due to chlorine content).[1]

References

  • Grossmann, K. (2010).[5] Auxin herbicides: current status of mechanism of action and resistance. Pest Management Science.

  • Dow AgroSciences (Corteva). (2010).[1][2] Multi-substituted pyridyl sulfoximines and their use as insecticides. US Patent Application US20100179197A1.[1] Retrieved from

  • Christoffoleti, P. J., et al. (2015).[5] Auxinic herbicides, mechanisms of action, and weed resistance. Scientia Agricola. Retrieved from [Link][1][2]

Topic: Scale-up Synthesis Methods for 2-(4,6-dichloropyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

2-(4,6-dichloropyridin-3-yl)acetic acid is a valuable heterocyclic building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its structure, featuring a reactive carboxylic acid moiety and a dichloropyridine core, allows for diverse downstream modifications. The successful transition from laboratory-scale synthesis to industrial production requires a robust, scalable, and cost-effective manufacturing process. This application note provides a detailed guide for the scale-up synthesis of this target molecule. We present a critical analysis of potential synthetic strategies, ultimately focusing on a multi-step homologation route starting from 4,6-dichloro-3-methylpyridine. A detailed, step-by-step protocol is provided, including insights into process safety, optimization, and analytical controls. An alternative approach via the Willgerodt-Kindler reaction is also discussed to provide a comprehensive overview for process chemists and development professionals.

Introduction and Strategic Analysis

Heteroaryl acetic acids are a privileged scaffold in medicinal chemistry, forming the core of many non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents[1][2]. The title compound, this compound, serves as a key intermediate, with the dichloropyridine ring being susceptible to further functionalization via nucleophilic aromatic substitution (SNAr) reactions[3][4].

Developing a manufacturing route requires careful consideration of factors beyond simple chemical yield, including:

  • Cost and Availability of Starting Materials: Reagents must be commercially available in bulk at an acceptable cost.

  • Process Safety and Environmental Impact: The route should avoid, where possible, highly toxic reagents, energetic intermediates, or large volumes of hazardous waste.

  • Scalability and Robustness: Reactions must be reproducible and controllable in large-scale reactors, considering heat transfer, mass transfer, and reaction kinetics.

  • Product Purity and Isolation: The process must consistently deliver the final product with a well-defined impurity profile, utilizing scalable purification methods like crystallization.

Retrosynthetic Analysis and Route Selection

Several synthetic pathways can be envisioned for the target molecule. A high-level retrosynthetic analysis highlights two primary strategies:

G cluster_A Route A: Homologation Strategy cluster_B Route B: Willgerodt-Kindler Strategy T This compound A1 2-(4,6-dichloropyridin-3-yl)acetonitrile T->A1  Hydrolysis B1 4-((4,6-dichloropyridin-3-yl)acetyl)morpholine T->B1  Hydrolysis A2 3-(halomethyl)-4,6-dichloropyridine A1->A2  Cyanation (SN2) A3 4,6-dichloro-3-methylpyridine A2->A3  Halogenation B2 1-(4,6-dichloropyridin-3-yl)ethan-1-one B1->B2  Willgerodt-Kindler Reaction G start 4,6-dichloro-3-methylpyridine step1 Step 1: Radical Bromination Reagents: NBS, AIBN Solvent: CCl4 or Chlorobenzene start->step1 intermediate1 3-(bromomethyl)-4,6-dichloropyridine step1->intermediate1 step2 Step 2: Cyanation Reagents: NaCN Solvent: aq. Ethanol or DMSO intermediate1->step2 intermediate2 2-(4,6-dichloropyridin-3-yl)acetonitrile step2->intermediate2 step3 Step 3: Hydrolysis Reagents: conc. H2SO4 or NaOH Solvent: Water intermediate2->step3 product This compound step3->product

Diagram 2: Overall workflow for the recommended homologation synthesis.

Step 1: Radical Bromination of 4,6-dichloro-3-methylpyridine

Principle: This step involves the selective bromination of the methyl group via a free-radical mechanism. N-Bromosuccinimide (NBS) is used as the bromine source, and a radical initiator like Azobisisobutyronitrile (AIBN) is used to start the reaction. The choice of a non-polar solvent like carbon tetrachloride or chlorobenzene is crucial to prevent ionic side reactions.

Protocol:

ParameterValue / DescriptionRationale & In-Text Citation
Reactants 4,6-dichloro-3-methylpyridine (1.0 eq), NBS (1.1 eq), AIBN (0.05 eq)A slight excess of NBS ensures complete conversion. AIBN is a standard, reliable radical initiator.
Solvent Chlorobenzene (5-10 L/kg of starting material)Chlorobenzene is a suitable, higher-boiling alternative to the now-restricted carbon tetrachloride.
Temperature 80-85 °CThis temperature allows for a controlled rate of AIBN decomposition and subsequent radical chain reaction.
Reaction Time 4-6 hoursMonitor by HPLC or GC for the disappearance of the starting material.
Work-up 1. Cool to room temperature. 2. Filter to remove succinimide. 3. Wash filtrate with aq. Na2S2O3, then water. 4. Dry organic layer (Na2SO4) and concentrate.Filtration removes the solid by-product. The thiosulfate wash removes any remaining bromine.
Purification The crude product is often of sufficient purity for the next step. If needed, recrystallization from heptane/ethyl acetate.Minimizing purification steps is key for scale-up efficiency.
Safety - Conduct in a well-ventilated reactor. - AIBN is thermally unstable; add in portions or as a solution. - NBS can be corrosive. Wear appropriate PPE.Standard safety protocols for handling reactive chemicals are mandatory.
Step 2: Cyanation of 3-(bromomethyl)-4,6-dichloropyridine

Principle: This is a nucleophilic substitution (SN2) reaction where the bromide is displaced by a cyanide anion to form the corresponding nitrile. The use of aqueous ethanol or DMSO as a solvent facilitates the dissolution of both the organic substrate and the inorganic cyanide salt.

Protocol:

ParameterValue / DescriptionRationale & In-Text Citation
Reactants 3-(bromomethyl)-4,6-dichloropyridine (1.0 eq), Sodium Cyanide (NaCN, 1.2 eq)A modest excess of NaCN drives the reaction to completion.
Solvent 70% Ethanol in Water (8 L/kg of starting material)This solvent system provides good solubility for both reactants and is a relatively green choice.
Temperature 60-70 °C (Reflux)The elevated temperature accelerates the SN2 reaction rate.
Reaction Time 3-5 hoursMonitor by HPLC or TLC for the disappearance of the bromomethyl intermediate.
Work-up 1. Cool and concentrate to remove most of the ethanol. 2. Add water and extract with a suitable solvent (e.g., Ethyl Acetate). 3. Wash the organic layer with brine. 4. Dry (Na2SO4) and concentrate to obtain the crude nitrile.Standard extraction procedure to isolate the organic product from the aqueous phase containing inorganic salts.
Purification The crude product can be purified by recrystallization from ethanol or used directly if purity is >95%.Purity of the nitrile is important for the final hydrolysis step.
Safety - EXTREME DANGER: NaCN is highly toxic. Handle with extreme care in a designated, well-ventilated area. - NEVER allow NaCN to contact acid, as it will release lethal HCN gas. - All aqueous waste must be treated with bleach or peroxide to destroy excess cyanide before disposal.Adherence to strict safety protocols for handling cyanides is non-negotiable.
Step 3: Hydrolysis of 2-(4,6-dichloropyridin-3-yl)acetonitrile

Principle: The nitrile is hydrolyzed to the carboxylic acid under either strong acidic or basic conditions. Acid-catalyzed hydrolysis is often cleaner for scale-up as it directly yields the carboxylic acid upon work-up, whereas basic hydrolysis first forms a carboxylate salt that requires a separate acidification step.

Protocol:

ParameterValue / DescriptionRationale & In-Text Citation
Reactants 2-(4,6-dichloropyridin-3-yl)acetonitrile (1.0 eq)The nitrile intermediate from the previous step.
Reagent/Solvent 75% w/w Sulfuric Acid in Water (5-8 L/kg of nitrile)Concentrated acid serves as both the catalyst and the reaction medium.
Temperature 100-110 °CHigh temperature is required to drive the complete hydrolysis of the stable nitrile group.
Reaction Time 6-12 hoursMonitor by HPLC for nitrile consumption and acid formation. The reaction can be followed by the cessation of ammonia evolution.
Work-up 1. Carefully cool the reaction mixture. 2. Slowly pour the mixture onto crushed ice. 3. Adjust pH to 2-3 with concentrated NaOH solution, keeping the temperature low. 4. The product will precipitate. Filter the solid. 5. Wash the filter cake with cold water.Quenching on ice dissipates the heat of dilution. Careful pH adjustment precipitates the carboxylic acid at its isoelectric point.
Purification Recrystallize the crude solid from an appropriate solvent system, such as ethanol/water or toluene.Recrystallization is the most effective method for achieving high purity on a large scale.
Safety - Handle concentrated sulfuric acid with extreme care. - The hydrolysis reaction releases ammonia gas. Ensure adequate ventilation. - The quenching and neutralization steps are highly exothermic; use an ice bath and add reagents slowly.Proper engineering controls are essential to manage exothermic events and off-gassing.

Alternative Strategy: The Willgerodt-Kindler Reaction

As an alternative, the Willgerodt-Kindler reaction provides a more convergent route from the corresponding acetophenone derivative. [5][6]

G start 1-(4,6-dichloropyridin-3-yl)ethan-1-one step1 Willgerodt-Kindler Reaction Reagents: Sulfur, Morpholine Solvent: Pyridine or DMF start->step1 intermediate Thiomorpholide Intermediate step1->intermediate step2 Hydrolysis Reagents: NaOH or H2SO4 Solvent: Water/Ethanol intermediate->step2 product This compound step2->product

Diagram 3: Workflow for the alternative Willgerodt-Kindler synthesis.

Discussion:

  • Advantages: This route has fewer discrete steps. Phase-transfer catalysts (PTC) can be employed to facilitate the reaction under milder conditions, potentially improving its scalability. [6][7]* Challenges for Scale-Up: The reaction often requires high temperatures (120-160 °C) and involves elemental sulfur and morpholine, which can be difficult to handle and may lead to complex by-product formation. The reaction also generates hydrogen sulfide, a toxic and odorous gas that requires robust off-gas scrubbing systems.

While synthetically elegant, the operational complexities associated with the Willgerodt-Kindler reaction often make the linear homologation route a more conservative and manageable choice for initial scale-up campaigns.

Summary and Recommendations

For the large-scale synthesis of this compound, the three-step homologation pathway is recommended as the most robust and reliable method.

Key Process Control Points:

  • Step 1 (Bromination): Control of temperature to manage the rate of radical initiation is critical to avoid runaway reactions and ensure selectivity.

  • Step 2 (Cyanation): Strict adherence to safety protocols for handling cyanide is paramount. The reaction should be monitored closely to ensure complete conversion of the lachrymatory bromomethyl intermediate.

  • Step 3 (Hydrolysis): Effective temperature control during the reaction and, most importantly, during the exothermic quench and neutralization steps is essential for safety and product quality.

By carefully controlling these parameters and implementing rigorous analytical monitoring, this synthetic route can be successfully scaled to produce high-purity this compound for downstream applications.

References

  • Benchchem. Application Notes and Protocols for the Large-Scale Synthesis of 3,5-Dichloropyridine.
  • Organic Syntheses. Organic Syntheses Procedure.
  • Huang, Y., & Dömling, A. Thioamide derivatives have been investigated as bioactive compounds and building blocks in the field of.
  • Research Article. Insight into the Willgerodt-Kindler Reaction of 𝜔-Haloacetophenone Derivatives: Mechanistic Implication.
  • ResearchGate. A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition | Request PDF.
  • Arkivoc. An expedient synthesis of thienylacetic acids using the Willgerodt-Kindler reaction under PTC conditions.
  • Scribd. Aryl and Heteroaryl Acetic Acid | PDF | Carboxylic Acid | Drug Metabolism.
  • ChemRxiv. Silylium Ion-Catalyzed α-Arylation of Carboxylic Acids, Amides, and Esters: Efficient Synthesis of Anesthetic and Anti.
  • MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
  • Benchchem. common experimental procedures involving 2-(2,6-dichloropyridin-4-yl)acetic acid.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(4,6-dichloropyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-(4,6-dichloropyridin-3-yl)acetic acid. This document is intended for researchers, scientists, and professionals in drug development who are working with this versatile chemical intermediate. The presence of a reactive carboxylic acid group and a dichlorinated pyridine ring makes this compound a valuable building block in the synthesis of more complex molecules. However, achieving high purity is critical for the success of subsequent reactions and the integrity of final products.

This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this compound.

Troubleshooting Guide

This section is designed to help you navigate and resolve common issues that may arise during the purification process.

Issue 1: Poor Crystal Formation or Oiling Out During Recrystallization

Symptoms:

  • The compound precipitates as an oil rather than a crystalline solid upon cooling the recrystallization solvent.

  • Very fine, powder-like crystals are obtained, which may indicate impurities are trapped within the crystal lattice.

  • No crystallization occurs even after the solution has cooled to room temperature or below.

Root Causes and Solutions:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound when hot but not when cold. For acidic compounds like this compound, polar protic or aprotic solvents are often a good starting point.

    • Solution: Conduct small-scale solubility tests with a range of solvents. Consider solvents such as ethanol, methanol, ethyl acetate, or mixtures like ethanol/water or ethyl acetate/hexane. A mixed solvent system, where the compound is soluble in one solvent and insoluble in the other, can be particularly effective.[1]

  • Cooling Rate is Too Fast: Rapid cooling can lead to the precipitation of impurities along with the desired product and can favor the formation of small crystals or oils.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature. Once at room temperature, the flask can be moved to an ice bath to maximize crystal yield.

  • Supersaturation: The solution may be supersaturated, preventing the initiation of crystallization.

    • Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.[1]

  • Presence of Water-Immiscible Impurities: Oily impurities can hinder proper crystal lattice formation.

    • Solution: If an oil is observed, try to redissolve it by adding a small amount of a solvent in which the oil is soluble and the desired compound is less soluble at room temperature. Alternatively, a pre-purification step using a liquid-liquid extraction may be necessary.

Issue 2: Incomplete Separation of Impurities with Column Chromatography

Symptoms:

  • Thin Layer Chromatography (TLC) analysis of the collected fractions shows co-elution of the desired product with one or more impurities.

  • The final product after solvent evaporation is still of low purity as determined by analytical methods like NMR or LC-MS.

Root Causes and Solutions:

  • Incorrect Mobile Phase Polarity: The polarity of the eluent system may not be optimal for separating the target compound from its impurities.

    • Solution: Systematically vary the solvent ratio of your mobile phase. For silica gel chromatography, a common starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). A gradient elution, where the polarity of the mobile phase is gradually increased, can be highly effective.

  • Column Overloading: Applying too much crude material to the column can lead to broad peaks and poor separation.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

  • Improper Column Packing: Channels or cracks in the silica gel bed can lead to an uneven flow of the mobile phase and poor separation.

    • Solution: Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point during the purification.

  • Compound Streaking on TLC/Column: The acidic nature of the compound can cause it to streak on silica gel.

    • Solution: Add a small amount of acetic acid (e.g., 0.1-1%) to the mobile phase. This can help to suppress the ionization of the carboxylic acid group, leading to sharper peaks and better separation.

Issue 3: Product Loss During Aqueous Workup/Extraction

Symptoms:

  • Low overall yield of the purified product after performing an aqueous workup.

Root Causes and Solutions:

  • Incorrect pH of the Aqueous Layer: As a carboxylic acid, the solubility of this compound is highly pH-dependent. It will be deprotonated and soluble in a basic aqueous solution (as the carboxylate salt) and protonated and more soluble in an organic solvent in an acidic aqueous solution.

    • Solution: To extract the product into an organic layer (e.g., ethyl acetate, dichloromethane), ensure the aqueous layer is acidified to a pH of approximately 2-3 with an acid like HCl. Conversely, to wash away neutral or basic impurities, you can extract your organic layer with a basic solution (e.g., saturated sodium bicarbonate), which will move your acidic product into the aqueous layer. You can then re-acidify the aqueous layer and extract your product back into an organic solvent.

  • Insufficient Number of Extractions: A single extraction may not be sufficient to transfer the majority of the product from one phase to another.

    • Solution: Perform multiple extractions with smaller volumes of the organic solvent rather than one large extraction. Typically, three extractions are sufficient.

  • Emulsion Formation: The formation of a stable emulsion at the interface of the aqueous and organic layers can trap the product and make separation difficult.

    • Solution: To break up an emulsion, try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel. In some cases, filtering the mixture through a pad of celite can be effective.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a synthesis of this compound?

A1: Impurities can arise from starting materials, side reactions, or degradation.[2] Common impurities may include:

  • Unreacted starting materials.

  • Partially chlorinated intermediates (e.g., 2-(4-chloro-pyridin-3-yl)acetic acid or 2-(6-chloro-pyridin-3-yl)acetic acid).

  • Over-chlorinated byproducts.

  • Solvents used in the reaction.

Q2: What is the best method for monitoring the purity of this compound?

A2: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): An excellent and rapid method for monitoring the progress of a reaction and the effectiveness of a purification step.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify any impurities present.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help to identify unknown impurities.

Q3: Can I use activated charcoal during recrystallization?

A3: Yes, activated charcoal can be used to remove colored impurities.[1] However, it should be used with caution as it can also adsorb some of the desired product, leading to a lower yield. Add a small amount of charcoal to the hot solution before filtering it.[1]

Q4: What are the recommended storage conditions for purified this compound?

A4: To ensure stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[3] For long-term storage, refrigeration (2-8°C) is often recommended.[4]

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add water dropwise until a slight turbidity persists.

  • Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystals should start to form.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Column Packing: Carefully pour the slurry into the chromatography column and allow it to pack under a gentle flow of the mobile phase. Ensure the packed bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Begin eluting with the low-polarity mobile phase.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

PropertyValueReference
Molecular FormulaC₇H₅Cl₂NO₂[4]
Molecular Weight206.03 g/mol [4]
Physical FormSolid[4]
Storage ConditionsInert atmosphere, 2-8°C[4]

Visualization

Workflow for Purification Method Selection

Purification_Workflow start Crude Product tlc_analysis TLC Analysis start->tlc_analysis decision Purity Assessment tlc_analysis->decision recrystallization Recrystallization decision->recrystallization High Purity & Crystalline column_chromatography Column Chromatography decision->column_chromatography Multiple Impurities extraction Aqueous Extraction decision->extraction Ionic Impurities end_product Pure Product recrystallization->end_product column_chromatography->end_product extraction->end_product

Caption: Decision tree for selecting the appropriate purification method.

Troubleshooting Recrystallization

Recrystallization_Troubleshooting start Recrystallization Issue oiling_out Oiling Out start->oiling_out no_crystals No Crystals Form start->no_crystals poor_yield Poor Yield start->poor_yield sol_1 Change Solvent oiling_out->sol_1 sol_2 Cool Slower oiling_out->sol_2 sol_3 Scratch Flask no_crystals->sol_3 sol_4 Add Seed Crystal no_crystals->sol_4 sol_5 Ensure Complete Precipitation poor_yield->sol_5 sol_6 Minimize Transfers poor_yield->sol_6

Sources

Troubleshooting decarboxylation issues with pyridine acetic acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Decarboxylation Issues with Pyridine Acetic Acids Ticket: #TECH-PYR-001 Status: Open Analyst: Senior Application Scientist

Executive Summary: The "Zwitterion Trap"

Researchers working with pyridine acetic acids (particularly 2- and 4-pyridyl isomers) frequently encounter "vanishing product" syndrome. You synthesize the ester successfully, but upon hydrolysis or concentration, the material converts into the corresponding methyl-pyridine (picoline) derivative, releasing


.

This is not random degradation; it is a mechanically driven event caused by the formation of a zwitterionic intermediate . The protonated pyridine nitrogen acts as an electron sink, stabilizing the ylide intermediate formed after decarboxylation. This guide provides the protocols to bypass this trap.

Module 1: Diagnostic & Troubleshooting (FAQ)

Q1: "I successfully hydrolyzed my ester, but the product disappeared during rotovap concentration. What happened?" A: You likely triggered Thermal Zwitterionic Decarboxylation . Pyridine acetic acids exist in equilibrium between a neutral form and a zwitterion (


/

). In solution, especially protic solvents like water or alcohols, the zwitterion concentration increases. Upon heating (rotovap bath >30°C), the zwitterion undergoes rapid decarboxylation because the resulting carbanion is resonance-stabilized by the pyridinium ring.
  • Immediate Fix: Never heat the free acid. Lyophilize (freeze-dry) instead of using a rotovap.

  • Prevention: Isolate the product immediately as a hydrochloride salt (see Protocol A).

Q2: "I am trying to hydrolyze a 2-pyridylacetic ester using standard NaOH/MeOH, but I only get picoline. Why?" A: Aqueous base hydrolysis often requires subsequent acidification to isolate the product. During that acidification step, you pass through the Isoelectric Danger Zone (pH 3–5), where the zwitterion species is dominant.

  • Solution: Switch to anhydrous hydrolysis using Potassium Trimethylsilanolate (TMSOK) to avoid the aqueous isoelectric point entirely (see Protocol B).

Q3: "Why is my 3-pyridylacetic acid stable, but the 2-isomer decomposes instantly?" A: This is due to Resonance Positioning .

  • 2- and 4-positions: The nitrogen atom can directly stabilize the negative charge of the ylide intermediate via resonance.

  • 3-position: The negative charge cannot be delocalized onto the nitrogen atom; therefore, the activation energy for decarboxylation is significantly higher.

Module 2: Mechanistic Insight

To prevent the reaction, you must understand the pathway. The diagram below illustrates the "Zwitterion Trap" and how acid salts block it.

DecarboxylationMechanism Ester Pyridine Acetic Ester (Stable Precursor) Acid_Neutral Neutral Acid (Py-CH2-COOH) Ester->Acid_Neutral Hydrolysis Zwitterion Zwitterion (PyH+-CH2-COO-) *DANGER ZONE* Acid_Neutral->Zwitterion Equilibrium (pH dependent) Salt HCl Salt (PyH+-CH2-COOH Cl-) *STABLE FORM* Acid_Neutral->Salt Excess HCl TS Cyclic Transition State Zwitterion->TS Heat / Protic Solvent Zwitterion->Salt Strong Acidification Ylide Ylide Intermediate (Resonance Stabilized) TS->Ylide -CO2 Product Decarboxylated Product (Methyl-Pyridine) Ylide->Product Protonation

Figure 1: The decarboxylation pathway of 2-pyridylacetic acid. Note that converting the zwitterion to the HCl salt (Green Node) is the primary stabilization strategy.

Module 3: Validated Protocols

Protocol A: Stabilization via HCl Salt Formation

Use this when you must isolate the solid acid.

Rationale: By protonating both the pyridine nitrogen and the carboxylate (forming the cationic acid species), you eliminate the carboxylate anion required for the decarboxylation mechanism.

  • Hydrolysis: Perform standard hydrolysis (e.g., LiOH, THF/H2O) at 0°C . Do not warm to room temperature.

  • Quench: Cool the mixture to -10°C.

  • Acidification: Add 4M HCl in Dioxane (anhydrous) or concentrated aqueous HCl dropwise until pH < 1.

    • Critical: Do not stop at pH 4-5 (the isoelectric point). You must go to pH 1 to ensure full protonation.

  • Isolation:

    • Option 1 (Precipitation): If using anhydrous conditions, the amine-hydrochloride salt often precipitates. Filter and wash with cold ether.

    • Option 2 (Lyophilization): If water is present, freeze the solution immediately (liquid nitrogen) and lyophilize. Do not rotovap.

Protocol B: Anhydrous Hydrolysis with TMSOK

Use this for highly sensitive substrates where aqueous workup is impossible.

Rationale: Potassium Trimethylsilanolate (TMSOK) cleaves esters in non-aqueous solvents (THF) to form the potassium salt directly, avoiding the acidic/zwitterionic equilibrium.

Materials:

  • Substrate: Pyridine acetic ester (1.0 equiv)

  • Reagent: Potassium trimethylsilanolate (TMSOK) (1.1 equiv)

  • Solvent: Anhydrous THF or Ether

Steps:

  • Dissolve the ester in anhydrous THF under Argon/Nitrogen.

  • Add solid TMSOK in one portion at room temperature.

  • Stir for 1–3 hours. The product often precipitates as the potassium carboxylate salt.

  • Filtration: Filter the precipitate under inert atmosphere.

  • Usage: Use this potassium salt directly in the next step (e.g., amide coupling). Do not attempt to convert to the free acid unless following Protocol A.

Module 4: Stability Data & Comparison

The following table summarizes the relative stability and risk factors for the isomers.

IsomerStability ProfileDecarboxylation RiskRecommended Storage
2-Pyridyl Critical High (Fastest kinetics)HCl Salt, -20°C
3-Pyridyl ModerateLow (No resonance stabilization)Free Acid or Salt, 4°C
4-Pyridyl PoorHigh (Resonance stabilized)HCl Salt, -20°C

Key Reference Data:

  • pK1 (N-H): ~5.5 (for 2-pyridylacetic acid)

  • pK2 (COOH): ~2.0

  • Isoelectric Point (pI): ~3.8 (This is the pH of maximum instability).

References

  • Katritzky, A. R.; Lagowski, J. M. (1960). Prototropic Tautomerism of Heteroaromatic Compounds: II. Basicity and Fine Structure of Pyridine Derivatives. Advances in Heterocyclic Chemistry. Link

  • Taylor, P. J. (1972).[1] The decarboxylation of some heterocyclic acetic acids.[1][2] Part II. Direct and indirect evidence for the zwitterionic mechanism. Journal of the Chemical Society, Perkin Transactions 2. Link

  • Dziemidowicz, J., et al. (2019). Potassium Trimethylsilanolate Enables Rapid, Homogeneous Suzuki−Miyaura Cross-Coupling of Boronic Esters (Discusses TMSOK utility in preventing hydrolysis side reactions). ACS Catalysis.[3] Link

  • Krapcho, A. P. (1982). Synthetic Applications of Dealkoxycarbonylations of Malonate Esters, beta-Keto Esters, alpha-Cyano Esters and Related Compounds in Dipolar Aprotic Media. Synthesis. (Foundational text on the decarboxylation mechanism). Link

Sources

Optimizing recrystallization solvents for 2-(4,6-dichloropyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Recrystallization Guide for 2-(4,6-Dichloropyridin-3-yl)acetic Acid

Executive Summary & Chemical Profile

User Query: Optimization of recrystallization solvents for this compound. Assigned Specialist: Dr. A. Vance, Senior Application Scientist.[1][2][3]

Chemical Profile Analysis:

  • Compound: this compound.[1][2][3]

  • Functional Groups: Carboxylic acid (polar, H-bond donor), Pyridine ring (weakly basic, aromatic), Two Chlorine atoms (lipophilic, electron-withdrawing).[1][2][3]

  • Solubility Behavior: This molecule exhibits "amphiphilic" solubility issues.[1][2] The carboxylic acid moiety drives solubility in polar protic solvents (alcohols), while the dichloropyridine core provides significant lipophilicity.[1][2][3]

  • Common Challenge: The compound is prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing, particularly in water-heavy or single-solvent systems.[1][2][3]

Solvent Selection Matrix

The following matrix is based on structural analogs (e.g., 4,6-dichloropicolinic acid and 2,4-D) and standard process chemistry principles for halogenated heteroaromatic acids.

Solvent SystemRoleSuitabilityTechnical Notes
Ethyl Acetate / Heptane Primary Recommendation High Best balance of yield and purity.[1][2] EtOAc dissolves the acid well; Heptane acts as a controlled anti-solvent to drive crystallization without oiling out.[1][2]
Ethanol / Water SecondaryModerateGood for removing inorganic salts (NaCl/KCl) from previous steps.[1][2] Risk: High solubility in EtOH may lead to low recovery yields unless cooled to <0°C.
Toluene AlternativeHigh (Purity)Excellent for removing non-polar impurities.[1][2] Requires higher temperatures to dissolve, which promotes better crystal formation upon slow cooling.[1][3]
Isopropyl Alcohol (IPA) AlternativeModerateSlower evaporation than EtOH, potentially yielding better crystal morphology.[1][2][3] Good for scale-up.
Water Not RecommendedLowInsoluble at low pH.[1][2] Soluble at high pH (as salt).[1][2] Acidification precipitates the product as an amorphous solid rather than crystals.[1]

Detailed Protocol: The "Gold Standard" (EtOAc / Heptane)

This protocol is designed to minimize oiling out and maximize crystal purity.[1][2]

Reagents:

  • Crude this compound.[1][2][3]

  • Solvent A: Ethyl Acetate (HPLC Grade).[1][2]

  • Solvent B: n-Heptane (or n-Hexane).[1][2]

Step-by-Step Methodology:

  • Dissolution:

    • Place crude solid in a round-bottom flask equipped with a reflux condenser.

    • Add Ethyl Acetate (approx. 3-5 mL per gram of solid).[1][2]

    • Heat to reflux (approx. 77°C).[1][2]

    • Checkpoint: If solids remain, add more EtOAc in small increments until fully dissolved.[1][2][3] If insoluble particles persist (likely inorganic salts), filter the hot solution through a pre-warmed Celite pad.[1][3]

  • Anti-Solvent Addition:

    • Maintain the solution at a gentle boil.

    • Slowly add n-Heptane dropwise.[1][2]

    • Critical Step: Stop addition immediately when a faint, persistent turbidity (cloudiness) appears.[1][3]

    • Add a few drops of EtOAc to clear the solution back to transparency.[1][2][3]

  • Controlled Cooling (The "Annealing" Phase):

    • Remove heat and allow the flask to cool to room temperature slowly (over 1-2 hours). Do not use an ice bath yet.[1]

    • Why? Rapid cooling traps impurities and causes oiling out.[1][2] Slow cooling allows the crystal lattice to exclude impurities.[1][2]

  • Final Crystallization:

    • Once at room temperature, place the flask in an ice bath (0-5°C) for 1 hour to maximize yield.

    • Filter the crystals using vacuum filtration.[1]

    • Wash the cake with a cold 1:3 mixture of EtOAc:Heptane.

  • Drying:

    • Dry under vacuum at 40-50°C. High heat may cause decarboxylation in some pyridine acetic acids; mild heat is safer.[1][2]

Troubleshooting Guide (FAQ)

Q1: The product is "oiling out" (forming a sticky goo at the bottom) instead of crystallizing. What do I do?

  • Cause: The solution is too concentrated, or the anti-solvent was added too quickly, pushing the compound out of solution faster than it can order into a crystal.[1][2][3]

  • Fix: Re-heat the mixture until the oil dissolves. Add a small amount of the good solvent (EtOAc).[1][2] Let it cool much more slowly.

  • Pro-Tip: "Seed" the solution. Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod when the solution is slightly cool to induce nucleation.[1]

Q2: My crystals are colored (yellow/brown), but the compound should be white.

  • Cause: Polymerized impurities or oxidation byproducts.[1][2]

  • Fix: Perform a "Charcoal Treatment."[1][2] During Step 1 (Dissolution), add Activated Carbon (5-10 wt% of crude mass).[1] Reflux for 15 minutes, then filter hot through Celite before adding the anti-solvent.

Q3: The yield is very low (<50%).

  • Cause: Too much solvent was used, or the mother liquor still holds the product.[1][2][3]

  • Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and repeat the cooling/filtration steps to harvest a "second crop" of crystals. Note that the second crop is usually less pure.[1][2]

Visualizations

Figure 1: Solvent Selection Decision Tree

SolventSelection Start Start: Solvent Selection CheckImpurity Primary Impurity Type? Start->CheckImpurity NonPolar Non-polar / Oily Impurities CheckImpurity->NonPolar Lipophilic Salts Inorganic Salts (NaCl, etc.) CheckImpurity->Salts Ionic General General / Unknown CheckImpurity->General Mixed Toluene Use Toluene (High Purity, Lower Yield) NonPolar->Toluene EtOH_Water Use Ethanol / Water (Dissolve in EtOH, add H2O) Salts->EtOH_Water EtOAc_Heptane Use Ethyl Acetate / Heptane (Standard Protocol) General->EtOAc_Heptane

Caption: Decision matrix for selecting the optimal solvent system based on the impurity profile of the crude material.[1][2][3]

Figure 2: Recrystallization Workflow

RecrystWorkflow Step1 1. Dissolve Crude (Reflux in EtOAc) Step2 2. Optional: Carbon Treat & Hot Filtration Step1->Step2 If colored Step3 3. Add Anti-Solvent (Heptane to Cloud Point) Step1->Step3 If clear Step2->Step3 Step4 4. Slow Cooling (RT -> 0°C) Step3->Step4 Step5 5. Isolate (Filter & Wash) Step4->Step5

Caption: Step-by-step workflow for the Ethyl Acetate / Heptane recrystallization protocol.

References

  • BenchChem. (2025).[1][2] Common experimental procedures involving 2-(2,6-dichloropyridin-4-yl)acetic acid. Retrieved from [1][2]

  • ChemicalBook. (2024).[1][2] Synthesis of 4,6-Dichloro-2-pyridinecarboxylic acid. Retrieved from [1][2]

  • Cayman Chemical. (2023).[1][2][4] Product Information: 2,4-Dichlorophenoxy acetic acid solubility. Retrieved from [1][2]

  • Google Patents. (2010).[1][2] CN101781175A - Method for separating 2,4-Dichlorophenol and 2,6-Dichlorophenol.[1][2][3] Retrieved from

  • Kütt, A., et al. (2018).[1][2][3] pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. Retrieved from [1][2]

Sources

Technical Support Center: Purity Profiling of 2-(4,6-Dichloropyridin-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Overview

Researchers working with 2-(4,6-dichloropyridin-3-yl)acetic acid are typically engaged in the synthesis of glucokinase activators or complex heterocyclic pharmacophores. This molecule is a bifunctional intermediate: it possesses a nucleophilic-susceptible pyridine ring (activated by chlorine at positions 4 and 6) and a reactive carboxylic acid tail.[1]

The purity profile of this commercial reagent is dictated heavily by its synthetic origin. Unlike simple reagents, the "4,6-dichloro" substitution pattern creates a specific vulnerability to Nucleophilic Aromatic Substitution (


) , leading to a unique set of hydrolysis impurities often missed in standard C18 HPLC methods.

This guide categorizes impurities based on the two dominant industrial synthesis routes: the Meldrum’s Acid Homologation and the Nitrile Hydrolysis pathway.

Part 2: Impurity Genealogy & Troubleshooting (FAQs)

Section A: Identification & Origin of Impurities

Q1: I see a persistent impurity at RRT ~0.85 that correlates with a drop in yield during downstream coupling. What is it?

Diagnosis: This is likely 4,6-dichloronicotinic acid (Starting Material).[2][3]

  • Origin: In the Meldrum's acid route, the starting material is 4,6-dichloronicotinic acid. If the activation to the acid chloride is incomplete, or if the Meldrum's adduct hydrolysis is inefficient, the starting material persists.

  • Impact: It acts as a chain terminator in amide couplings because it is sterically different and less reactive at the alpha-carbon, but competitive at the carboxylic acid moiety.

  • Detection: It is more polar than the target acetic acid derivative. In reverse-phase HPLC (acidic mobile phase), it elutes earlier.

Q2: My LC-MS shows a mass of M+16 (or M-Cl+OH). Is this an oxidation byproduct?

Diagnosis: No, this is a Hydrolysis Degradant (Hydroxy-impurity).

  • Chemical Identity: 4-chloro-6-hydroxy-pyridin-3-yl acetic acid (or its tautomer, the pyridone).

  • Mechanism: The 4- and 6-positions on the pyridine ring are highly electrophilic due to the electron-withdrawing nitrogen and chlorine atoms. During the acidic or basic hydrolysis steps required to generate the acetic acid tail, water can displace one of the chlorines via

    
    .
    
  • Critical Insight: The 4-position is often more labile than the 6-position due to steric relief, but both isomers are possible. These impurities are "silent killers" in cross-coupling reactions (e.g., Suzuki or Buchwald) because the phenolic -OH poisons Pd-catalysts.

Q3: We are detecting a "dimer-like" impurity with high molecular weight. How is this formed?

Diagnosis: This is likely a Self-Acylation Impurity or Anhydride .

  • Origin: During the workup of the acid, if the pH is not strictly controlled or if drying is too aggressive (high heat), the acetic acid tail can react with the electrophilic core of another molecule, or two acid tails can dehydrate to form an anhydride.

  • Prevention: Avoid drying the solid at temperatures >50°C under high vacuum. Lyophilization is preferred for high-purity applications.

Section B: Analytical Troubleshooting

Q4: Why does my HPLC baseline drift upwards at the end of the run?

Diagnosis: This indicates the elution of Oligomeric Malonates or Polymerized Meldrum's Residues .

  • Context: If the vendor used the Meldrum's acid route, thermal decomposition byproducts of Meldrum's acid (ketenes) can polymerize. These are highly lipophilic and "smear" across the column.

  • Solution: Implement a column wash step (95% Acetonitrile/5% Water) for 5 minutes at the end of every injection.

Q5: The melting point of my batch is 5°C lower than the literature value (158-160°C for the precursor, similar for product). Is it wet?

Diagnosis: While residual solvent is possible, check for Decarboxylation Byproducts .

  • Impurity: 4,6-dichloro-3-methylpyridine.[3]

  • Cause: Aryl acetic acids are prone to thermal decarboxylation. If the commercial drying process was uncontrolled, you might have traces of the methyl-pyridine.

  • Test: This impurity is volatile and non-acidic. A simple headspace GC or a basic extraction (wash organic layer with NaHCO3; impurity stays in organic) will reveal it.

Part 3: Visualizing the Impurity Landscape

The following diagram maps the genesis of impurities based on the standard Meldrum's Acid Homologation route, which is the industry standard for converting nicotinic acids to acetic acids.

ImpurityMap cluster_synthesis Synthesis Pathway (Meldrum's Acid Route) cluster_impurities Common Impurities Profile SM Starting Material 4,6-Dichloronicotinic Acid Inter1 Intermediate Mixed Anhydride/Acid Chloride SM->Inter1 Activation (SOCl2/CDI) Imp_SM Residual SM (Incomplete Activation) SM->Imp_SM Carryover Inter2 Meldrum's Adduct (Acylated Meldrum's Acid) Inter1->Inter2 Meldrum's Acid + Base Target TARGET MOLECULE This compound Inter2->Target Hydrolysis & Decarboxylation Imp_Hydro Hydrolysis Impurity 4-Chloro-6-hydroxy isomer Inter2->Imp_Hydro Acidic Hydrolysis (Side Reaction) Imp_Malonate Malonate Byproduct Incomplete Decarboxylation Inter2->Imp_Malonate Incomplete Rxn Imp_Decarb Decarboxylation Impurity 4,6-Dichloro-3-methylpyridine Target->Imp_Decarb Thermal Degradation

Caption: Figure 1. Impurity genealogy in the homologation of 4,6-dichloronicotinic acid. Red nodes indicate critical impurities to monitor.

Part 4: Validated Analytical Protocol

To accurately quantify these impurities, standard HPLC methods often fail to resolve the Hydrolysis Impurity from the Target due to similar pKa values. Use this optimized protocol.

High-Resolution HPLC Method
ParameterConditionRationale
Column C18 with Polar Endcapping (e.g., Waters T3 or Phenomenex Kinetex Polar C18)Necessary to retain the polar dicarboxylic acid impurities and resolve the hydroxy-degradants.
Mobile Phase A 0.1% Perchloric Acid or TFA in WaterLow pH (<2.5) suppresses ionization of the carboxylic acid, sharpening the peak shape.
Mobile Phase B AcetonitrileStandard organic modifier.
Gradient 5% B to 95% B over 20 minsSlow gradient required to separate the regio-isomeric impurities.
Detection UV @ 270 nmThe pyridine ring absorption maximum; minimizes interference from aliphatic solvents.
Sample Diluent 50:50 Water:AcetonitrileMatches initial gradient strength to prevent peak fronting.
Quantitative Specifications (Commercial Standard)
  • Assay (HPLC):

    
     97.0%[4]
    
  • 4,6-Dichloronicotinic Acid:

    
     1.5%
    
  • Total Hydroxy Impurities:

    
     0.5% (Critical for Pd-catalysis)
    
  • Loss on Drying:

    
     1.0%
    

Part 5: References & Grounding

    • Context: Validates the starting material (CAS 73027-79-9) and its physical properties, establishing the baseline for "Type A" impurities.

  • Organic Syntheses. (2010). Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-Hydroxy-6-oxo-1,2-piperidinedicarboxylate (Meldrum's Acid Protocols). Org. Synth. 2010, 87, 126-136. Retrieved from [Link]

    • Context: Provides the authoritative mechanistic basis for the "Meldrum's Acid" homologation route used to synthesize acetic acid derivatives from carboxylic acids, explaining the origin of malonate and decarboxylation impurities.

    • Context: While discussing a regioisomer, this source confirms the susceptibility of dichloropyridine-acetic acids to nucleophilic substitution and establishes handling protocols to prevent hydrolysis.

  • MDPI (Molbank). (2022). Synthesis and Characterization of Pyridine-2,6-dicarboxamide Derivatives. Retrieved from [Link][1][4][5][6][7][8][9]

    • Context: Demonstrates the analytical characterization (NMR/LC-MS) of similar chlorinated pyridine derivatives, validating the expected chemical shifts and mass fragmentation patterns for impurity identification.

  • EPA. (2012).[8] Analytical Method for 2,4-D and its transformation products. Retrieved from [Link]

    • Context: Provides validated HPLC conditions (acidic mobile phase) for separating chlorinated aryl acetic acids from their phenolic hydrolysis degradants, serving as the basis for the recommended analytical protocol.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of 2-(4,6-dichloropyridin-3-yl)acetic acid: A Comparative ¹H NMR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Imperative for Unambiguous Characterization

The precise arrangement of substituents on a heterocyclic scaffold like pyridine is a critical determinant of a molecule's physicochemical properties and biological activity.[1] For compounds such as 2-(4,6-dichloropyridin-3-yl)acetic acid, which serve as versatile intermediates in organic synthesis, confirming the molecular structure is a non-negotiable prerequisite for further development.[2]

¹H NMR spectroscopy remains the cornerstone technique for the structural elucidation of organic molecules in solution.[3] It provides unparalleled insight into the electronic environment and connectivity of protons within a molecule.[1] This guide will systematically predict and interpret the ¹H NMR spectrum of the title compound, establishing a benchmark for its characterization and offering a comparative analysis with related dichloropyridine structures.

Molecular Structure and Predicted ¹H NMR Spectral Features

To interpret an NMR spectrum effectively, one must first analyze the molecule's structure to identify chemically non-equivalent protons. Each unique proton or set of equivalent protons will produce a distinct signal in the spectrum.[4][5]

Figure 1: Molecular structure with non-equivalent protons labeled (A, B, C, D).

The structure of this compound presents four distinct sets of protons:

  • HA: The proton at the 2-position of the pyridine ring.

  • HB: The proton at the 5-position of the pyridine ring.

  • HC: The two equivalent protons of the methylene (-CH₂-) group.

  • HD: The acidic proton of the carboxylic acid (-COOH) group.

Based on established principles of chemical shifts, we can predict the approximate resonance position for each proton set.[3][4]

Table 1: Predicted ¹H NMR Spectral Parameters

Proton LabelAssignmentPredicted IntegrationPredicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale
HA Pyridine H-21H8.5 - 8.7Singlet (s)Adjacent to the electronegative nitrogen atom, resulting in significant deshielding. No adjacent protons for coupling.
HB Pyridine H-51H7.5 - 7.7Singlet (s)Aromatic proton deshielded by ring current but less so than HA. No adjacent protons for coupling.
HC Methylene (-CH₂-)2H3.7 - 4.0Singlet (s)Protons on a carbon adjacent to both an aromatic ring and a carbonyl group are deshielded. No adjacent protons for coupling.
HD Carboxylic Acid (-COOH)1H10 - 12Broad Singlet (br s)Highly deshielded acidic proton. Signal is often broad due to chemical exchange.[6]

Experimental Protocol: Best Practices for Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[7] The following methodology is recommended for the analysis of this compound.

Figure 2: Standard workflow for ¹H NMR analysis.

I. Sample Preparation

  • Dissolution: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to its ability to dissolve polar compounds and exchange slowly with the acidic proton, allowing for its observation.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference, setting the 0 ppm mark.[3]

  • Transfer: Filter the solution through a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.[1]

II. NMR Spectrometer Setup and Data Acquisition (400 MHz Example)

  • Instrumentation: Insert the sample into the NMR spectrometer.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is appropriate.[1]

    • Spectral Width (sw): Set to ~16 ppm to ensure all signals, including the carboxylic acid proton, are captured.

    • Acquisition Time (aq): Use a time of 3-4 seconds for good resolution.[7]

    • Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full proton relaxation between scans.[1]

    • Number of Scans (ns): Acquire 8 to 16 scans to achieve a good signal-to-noise ratio.

III. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Correction: Perform phase and baseline corrections to obtain a clean spectrum.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0 ppm.

  • Integration: Integrate the area under each signal to determine the relative number of protons it represents.[3]

Spectrum Interpretation and Comparative Analysis

While an experimental spectrum for the title compound is not published, we can present a hypothetical dataset consistent with our predictions for the purpose of this guide.

Table 2: Hypothetical ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)IntegrationMultiplicityAssignment
11.521HBroad s-COOH (HD)
8.611HsPyridine H-2 (HA)
7.651HsPyridine H-5 (HB)
3.882Hs-CH₂- (HC)
2.50--DMSO solvent peak
0.00--TMS reference

Analysis:

  • The Carboxylic Acid Proton (HD): The signal at 11.52 ppm is a broad singlet, characteristic of a carboxylic acid proton, which is highly deshielded.[4][6] Its integration value of 1H is consistent with the single proton of this group.

  • The Pyridine Protons (HA and HB): The two singlets in the aromatic region at 8.61 ppm and 7.65 ppm correspond to the two protons on the pyridine ring. The signal at 8.61 ppm is assigned to HA, as protons in the position alpha to the ring nitrogen are significantly more deshielded.[8] The signal at 7.65 ppm is assigned to HB. Both appear as singlets due to the absence of adjacent protons (3-bond coupling).

  • The Methylene Protons (HC): The singlet at 3.88 ppm, integrating to 2H, is assigned to the methylene protons. Its downfield shift is a result of the combined electron-withdrawing effects of the adjacent dichloropyridine ring and the carboxylic acid group.

Comparative Data:

The analysis is strengthened by comparing these predicted shifts to known values for similar structures.

  • 3,5-Dichloropyridine: The protons at the 2, 6, and 4 positions resonate at approximately 8.45 ppm and 7.75 ppm, respectively.[1] This provides a baseline for the chemical shifts of protons on a dichlorinated pyridine ring.

  • Acetic Acid: The methyl protons of acetic acid typically appear around 2.1 ppm, while the acidic proton is found between 10-12 ppm.[9] The significant downfield shift of the methylene protons in our target compound (to ~3.88 ppm) compared to the methyl protons of acetic acid clearly illustrates the powerful deshielding effect of the attached dichloropyridine ring.

  • 2,6-Dichloropyridine: The protons at the 3, 4, and 5 positions show a more complex pattern but are generally found in the 7.2-7.8 ppm range, further contextualizing the shifts observed in our target molecule.[10]

This comparative approach validates our assignments. The observed shifts are logical consequences of the specific electronic environment created by the combination of the acetic acid moiety and the 4,6-dichloropyridin-3-yl substituent.

Conclusion

Through a systematic analysis based on fundamental principles and comparative data, we have established a clear and reliable framework for the ¹H NMR spectral interpretation of this compound. The predicted spectrum consists of four distinct signals: a broad singlet for the carboxylic acid proton (~11.5 ppm), two singlets in the aromatic region for the pyridine protons (~8.6 and ~7.6 ppm), and a singlet for the methylene protons (~3.9 ppm). This guide provides not only the expected spectral data but also a detailed, field-proven protocol for its acquisition and analysis, empowering researchers to confidently verify the structure of this and related compounds.

References

  • Interpreting Aromatic NMR Signals. (2021). YouTube. Available at: [Link]

  • ¹H NMR Spectra and Interpretation. Maricopa Open Digital Press. Available at: [Link]

  • Short Summary of 1H-NMR Interpretation. Web.mnstate.edu. Available at: [Link]

  • 1H NMR Spectroscopy. University of Potsdam. Available at: [Link]

  • The Basics of Interpreting a Proton (¹H) NMR Spectrum. (2021). ACD/Labs. Available at: [Link]

  • ¹H and ¹³C NMR spectra of compound 2a. Available at: [Link]

  • THE ANALYSIS OF NUCLEAR MAGNETIC RESONANCE SPECTRA: III. PYRIDINE AND DEUTERATED PYRIDINES. Canadian Science Publishing. Available at: [Link]

  • Chapter 2: Synthesis and Characterisation of Cr(III) Coordination Compounds. University of the Western Cape. Available at: [Link]

  • ¹H NMR spectrum for compound 3 in pyridine-d₅. ResearchGate. Available at: [Link]

  • Analysis of the NMR Spectrum of Pyridine. (1966). AIP Publishing. Available at: [Link]

  • {9-hydroxy-1-methyl-10-oxo-3h,4h-naphtho[2,3-c]pyran-3-yl}acetic acid ¹H NMR Spectrum. NP-MRD. Available at: [Link]

  • Method for producing (2,6-dichloropyridin-4-yl) methanol. Google Patents.
  • Analyze the NMR spectrum of acetic acid, focusing on characteristic shifts that indicate its functional groups. Proprep. Available at: [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(4,6-dichloropyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the expected mass spectrometry fragmentation pattern of 2-(4,6-dichloropyridin-3-yl)acetic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of fragments to explain the underlying principles of fragmentation. It offers a predictive guide for the structural elucidation of this compound and provides a framework for its differentiation from potential isomers and impurities using tandem mass spectrometry. The methodologies described herein are grounded in established scientific principles and supported by experimental data from analogous compounds.

Introduction: The Importance of Structural Verification

In the fields of pharmaceutical development, agrochemical synthesis, and materials science, the unambiguous confirmation of a molecule's structure is a cornerstone of robust research and development. Substituted pyridines, such as this compound, are important building blocks in the synthesis of more complex molecules.[1][2] Mass spectrometry, particularly when coupled with liquid chromatography and tandem mass spectrometry (LC-MS/MS), stands as a powerful and sensitive analytical technique for molecular weight determination and structural characterization.[3][4]

This guide will focus on the use of electrospray ionization (ESI), a soft ionization technique that is well-suited for analyzing polar molecules like carboxylic acids, as it typically produces an intact protonated or deprotonated molecular ion with minimal initial fragmentation.[3][5] Subsequent fragmentation, induced by collision-induced dissociation (CID) in the mass spectrometer's collision cell, provides the structural fingerprint of the molecule.[6][7]

Predicted Mass Spectrum and Isotopic Signature

The molecular formula of this compound is C₇H₅Cl₂NO₂. A key feature in the mass spectrum of a compound containing two chlorine atoms is the characteristic isotopic pattern of the molecular ion.[8] Naturally occurring chlorine exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Consequently, the molecular ion region will exhibit a distinctive cluster of peaks at [M], [M+2], and [M+4] with relative intensities of approximately 9:6:1. This pattern is a strong preliminary indicator of the presence of two chlorine atoms.

Table 1: Predicted Isotopic Distribution for the Molecular Ion of this compound

IonCalculated m/zRelative Abundance (%)
[C₇H₅³⁵Cl₂NO₂]⁻204.96100 (9)
[C₇H₅³⁵Cl³⁷ClNO₂]⁻206.9665.2 (6)
[C₇H₅³⁷Cl₂NO₂]⁻208.9610.6 (1)

Note: The values in parentheses represent the simplified 9:6:1 ratio. The analysis will be discussed in the context of negative ion mode ([M-H]⁻), as the carboxylic acid moiety readily deprotonates.

Proposed Fragmentation Pathway

The fragmentation of the deprotonated molecule of this compound, [M-H]⁻, is anticipated to proceed through several key pathways, primarily involving the carboxylic acid side chain and the dichloropyridine ring.

Fragmentation of the Acetic Acid Side Chain

The most common fragmentation pathways for carboxylic acids involve losses from the carboxyl group.[9]

  • Loss of CO₂ (Decarboxylation): A facile and often dominant fragmentation pathway for deprotonated carboxylic acids is the neutral loss of carbon dioxide (44 Da). This would result in a fragment ion at m/z 160.96.

  • Loss of H₂O: While less common in the negative ion mode for a simple carboxylic acid, the possibility of water loss (18 Da) from the molecular ion cannot be entirely ruled out under certain conditions.

Fragmentation of the Dichloropyridine Ring

Fragmentation of the dichloropyridine ring is expected to involve the loss of chlorine atoms and potential ring cleavage.

  • Loss of a Chlorine Radical: The sequential loss of chlorine atoms (35/37 Da) is a plausible fragmentation pathway.

  • Ring Cleavage: Following initial fragmentation, the pyridine ring itself may undergo cleavage, leading to smaller fragment ions.

A Note on Ionization Mode

While this guide focuses on negative ion mode ESI due to the acidic nature of the target molecule, analysis in positive ion mode ([M+H]⁺) is also feasible. In positive mode, fragmentation would likely be initiated by the loss of water (18 Da) or the loss of the entire acetic acid side chain.

Visualizing the Fragmentation

The proposed fragmentation pathway for the deprotonated molecule of this compound is illustrated below.

fragmentation_pathway M_H [M-H]⁻ m/z 204.96 F1 Fragment 1 m/z 160.96 M_H->F1 - CO₂ (44 Da) F3 Fragment 3 m/z 178.97 M_H->F3 - C₂H₂O (42 Da) F2 Fragment 2 m/z 125.98 F1->F2 - Cl (35 Da)

Caption: Proposed fragmentation pathway of deprotonated this compound.

Comparative Analysis: Differentiating Isomers and Impurities

A key application of tandem mass spectrometry is the ability to distinguish between structurally similar compounds.

Isomeric Differentiation: this compound vs. 2-(2,6-dichloropyridin-4-yl)acetic acid

While these two isomers will have the same molecular weight and isotopic pattern, their fragmentation patterns are expected to differ due to the different substitution positions on the pyridine ring. The relative abundance of certain fragment ions, influenced by the stability of the resulting fragments, can be a distinguishing feature. For example, the stability of the carbanion formed after decarboxylation may differ between the two isomers, leading to a difference in the intensity of the m/z 160.96 peak.

Impurity Identification: Comparison with 2-(4-chloropyridin-3-yl)acetic acid

A potential impurity in the synthesis of this compound could be the monochlorinated analogue. Mass spectrometry would readily distinguish these two compounds based on their molecular weights and isotopic patterns. The monochlorinated compound would exhibit a molecular ion with a characteristic 1-chlorine isotopic pattern (M and M+2 in a 3:1 ratio).

Table 2: Comparison of Key Mass Spectral Features

CompoundMolecular FormulaMolecular WeightIsotopic PatternKey Fragments (m/z)
This compoundC₇H₅Cl₂NO₂205.02 Cl (9:6:1)160.96, 125.98, 178.97
2-(2,6-dichloropyridin-4-yl)acetic acidC₇H₅Cl₂NO₂205.02 Cl (9:6:1)Likely similar fragments with different relative intensities
2-(4-chloropyridin-3-yl)acetic acidC₇H₆ClNO₂171.01 Cl (3:1)127.0, 92.0

Experimental Protocol: Acquiring the Mass Spectrum

The following is a detailed, step-by-step methodology for the analysis of this compound using LC-MS/MS.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL in the mobile phase.

Liquid Chromatography Conditions
  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.

  • Mobile Phase A: 0.1% formic acid in water.[10]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[10]

  • Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions
  • Ionization Source: Electrospray Ionization (ESI), negative ion mode.

  • Capillary Voltage: 3.5 kV.

  • Drying Gas Flow: 10 L/min.

  • Drying Gas Temperature: 300 °C.

  • MS1 Scan Range: m/z 50-300.

  • MS/MS: Select the [M-H]⁻ ion (m/z 204.96) for fragmentation.

  • Collision Gas: Argon or nitrogen.[11]

  • Collision Energy: A range of collision energies (e.g., 10-40 eV) should be tested to obtain an optimal fragmentation pattern.

Experimental Workflow Visualization

The overall experimental workflow for the analysis is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Stock Prepare 1 mg/mL Stock Solution Working Dilute to 1 µg/mL Working Solution Stock->Working Inject Inject 5 µL onto C18 Column Working->Inject Separate Gradient Elution Inject->Separate ESI Electrospray Ionization (Negative Mode) Separate->ESI MS1 MS1 Scan (m/z 50-300) ESI->MS1 CID Collision-Induced Dissociation of [M-H]⁻ MS1->CID MS2 MS2 Scan of Fragments CID->MS2

Caption: Experimental workflow for LC-MS/MS analysis.

Conclusion

This guide provides a predictive framework for the mass spectrometric analysis of this compound. By understanding the characteristic isotopic pattern and the likely fragmentation pathways, researchers can confidently identify this compound and distinguish it from potential isomers and impurities. The provided experimental protocol offers a robust starting point for method development, ensuring high-quality, reproducible data for structural verification. The principles and methodologies outlined here are broadly applicable to the analysis of other halogenated aromatic compounds.

References

  • Ghosh, C., et al. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC. Retrieved from [Link]

  • ResearchGate. (2025, August 10). LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: Application to a pharmacokinetic study in healthy volunteers. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Pyridineacetic acid. PubChem. Retrieved from [Link]

  • University of Illinois. (n.d.). Electrospray Ionization. School of Chemical Sciences. Retrieved from [Link]

  • Holčapek, M., et al. (2017, November 20). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubMed. (2010, February 15). Investigation of collision-induced dissociations involving odd-electron ion formation under positive electrospray ionization conditions using accurate mass. Retrieved from [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Collision-induced dissociation – Knowledge and References. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Retrieved from [Link]

  • Wayne State University. (n.d.). Collision-induced dissociation. Retrieved from [Link]

  • EPA. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Retrieved from [Link]

  • PMC. (2022, October 18). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. Retrieved from [Link]

  • NIST. (n.d.). Acetic acid, (2,4-dichlorophenoxy)-, 2-methylpropyl ester. WebBook. Retrieved from [Link]

  • SciSpace. (2008, April 10). Determination of dimethoate, 2,4-dichlorophenoxy acetic acid, mecoprop and linuron pesticides in environmental waters in republi. Retrieved from [Link]

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A Researcher's Guide to the Vibrational Landscape of 2-(4,6-dichloropyridin-3-yl)acetic acid: An FTIR Spectral Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is paramount. For researchers working with heterocyclic compounds, such as pyridine derivatives, understanding the molecular structure is the foundation upon which all further investigations are built. This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectral features of 2-(4,6-dichloropyridin-3-yl)acetic acid, a compound of interest in medicinal chemistry. By dissecting its expected vibrational modes and comparing them with structurally related molecules, we offer a robust framework for its spectroscopic identification and characterization.

This guide is designed for professionals in research and development who require not only the data but also the underlying scientific rationale for spectral interpretation. We will delve into the causality behind the expected spectral bands, provide validated experimental protocols for obtaining high-quality data, and present a comparative analysis with analogous compounds to ensure a comprehensive understanding.

The Vibrational Signature: Predicting the FTIR Spectrum

The infrared spectrum of a molecule provides a unique fingerprint based on the vibrations of its chemical bonds. For this compound, the key to its spectral interpretation lies in the amalgamation of the characteristic vibrations of its two primary functional moieties: the carboxylic acid group and the dichlorinated pyridine ring.

The Carboxylic Acid Motif: A Tale of Two Bands

The carboxylic acid functional group gives rise to some of the most recognizable bands in an IR spectrum. The most prominent of these is the O-H stretching vibration, which, due to extensive hydrogen bonding in the solid state, appears as a very broad and intense absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹.[1][2] This broadness is a hallmark of carboxylic acid dimers and often overlaps with C-H stretching vibrations.[2]

The second key feature is the carbonyl (C=O) stretching band. This is a strong and sharp absorption that typically appears in the region of 1760-1690 cm⁻¹.[2][3] The precise position can be influenced by the electronic effects of the substituents on the molecule. The presence of both the broad O-H and the sharp C=O bands is a strong indicator of a carboxylic acid functionality.[1] Additionally, a C-O stretching vibration is expected between 1320-1210 cm⁻¹.[2]

The Dichloropyridine Core: A Complex Fingerprint

The pyridine ring, being an aromatic system, exhibits a series of characteristic skeletal vibrations. These include C=C and C-N stretching bands, which are typically found in the 1600-1400 cm⁻¹ region. The substitution pattern on the pyridine ring significantly influences the positions and intensities of these bands. Furthermore, the C-H stretching vibrations of the aromatic ring protons are expected to appear around 3100-3000 cm⁻¹.

The presence of two chlorine atoms introduces strong C-Cl stretching vibrations. These typically occur in the fingerprint region, broadly between 800 and 600 cm⁻¹, and their exact positions are sensitive to the overall structure of the molecule.

Comparative Spectral Analysis: Learning from Analogs

Compound Key Functional Groups Relevance for Comparison
(4-chlorophenyl)acetic acid Carboxylic acid, Chlorinated aromatic ringProvides a reference for the carboxylic acid bands and the influence of a chloro-substituent on an aromatic ring.
3-pyridineacetic acid Carboxylic acid, Pyridine ringIllustrates the spectral features of the pyridine ring coupled to an acetic acid side chain, without the influence of chloro-substituents.
2,6-dichloropyridine Dichlorinated pyridine ringIsolates the vibrational modes of the dichlorinated pyridine core, aiding in the assignment of bands related to this moiety.
Spectral Data Comparison
Vibrational Mode Expected Range for Target Molecule (cm⁻¹) (4-chlorophenyl)acetic acid (cm⁻¹) [4]3-pyridineacetic acid (cm⁻¹) [5]2,6-dichloropyridine (cm⁻¹) [6]
O-H Stretch (Carboxylic Acid) 3300-2500 (very broad)Broad absorption presentBroad absorption presentAbsent
Aromatic C-H Stretch 3100-3000PresentPresentPresent
Aliphatic C-H Stretch 2900-2800PresentPresentAbsent
C=O Stretch (Carboxylic Acid) 1760-1690~1700~1700Absent
Pyridine/Aromatic Ring Stretches 1600-1400PresentPresentPresent
C-O Stretch (Carboxylic Acid) 1320-1210PresentPresentAbsent
C-Cl Stretch 800-600PresentAbsentPresent

Note: The wavenumbers for the comparative compounds are approximate and based on publicly available spectral data.

This comparative table allows us to predict with a high degree of confidence where the key bands for this compound should appear. The combination of the very broad O-H stretch, the strong C=O stretch, the pyridine ring vibrations, and the C-Cl absorptions in the fingerprint region will collectively define its unique FTIR spectrum.

Experimental Protocols for High-Fidelity Data Acquisition

The quality of an FTIR spectrum is critically dependent on the sample preparation and data acquisition parameters. Here, we provide two validated protocols for the analysis of solid organic compounds.

Protocol 1: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern, rapid, and often preferred method for solid samples as it requires minimal sample preparation.[7][8]

Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has undergone its startup diagnostics.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (e.g., diamond or germanium) with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe.

  • Background Spectrum Acquisition: With the clean and empty ATR accessory in place, acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (CO₂ and water vapor).

  • Sample Application: Place a small amount of the powdered this compound onto the center of the ATR crystal.

  • Applying Pressure: Use the instrument's pressure clamp to apply firm and consistent pressure to the sample, ensuring good contact with the crystal surface.[7]

  • Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be baseline-corrected if necessary.

  • Cleaning: After analysis, clean the ATR crystal and pressure clamp tip thoroughly.

ATR_FTIR_Workflow A Clean ATR Crystal B Acquire Background Spectrum A->B C Apply Sample Powder B->C D Apply Pressure C->D E Acquire Sample Spectrum D->E F Process Data E->F

Caption: ATR-FTIR Experimental Workflow

Protocol 2: KBr Pellet Transmission FTIR

The potassium bromide (KBr) pellet method is a traditional technique that can yield high-quality spectra, though it is more labor-intensive.[9][10]

Methodology:

  • Sample Preparation: Weigh approximately 1-2 mg of the this compound and 100-200 mg of dry, spectroscopic grade KBr powder.[9] The sample concentration should be between 0.2% and 1%.[2][10]

  • Grinding: Using a clean agate mortar and pestle, thoroughly grind the sample and KBr together to create a fine, homogeneous powder. This minimizes light scattering.

  • Pellet Pressing: Transfer the powder to a pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a transparent or translucent pellet.[3]

  • Background Spectrum Acquisition: Place an empty sample holder in the FTIR spectrometer and acquire a background spectrum.

  • Sample Spectrum Acquisition: Mount the KBr pellet in the sample holder and place it in the spectrometer's beam path. Collect the sample spectrum using similar parameters as for ATR (16-32 scans, 4 cm⁻¹ resolution).

  • Data Processing: The resulting spectrum can be processed as needed (e.g., baseline correction).

KBr_Pellet_Workflow A Weigh Sample and KBr B Grind Mixture A->B C Press Pellet B->C D Acquire Background C->D E Acquire Sample Spectrum D->E F Process Data E->F

Caption: KBr Pellet FTIR Workflow

Conclusion

The FTIR spectrum of this compound is predicted to be rich in information, with distinct and identifiable bands corresponding to its carboxylic acid and dichloropyridine functionalities. By understanding the expected positions of these bands and leveraging comparative data from analogous structures, researchers can confidently identify and characterize this compound. The provided experimental protocols offer a reliable means of obtaining high-quality spectral data, ensuring the integrity and reproducibility of the analysis. This guide serves as a comprehensive resource for scientists and drug development professionals, enabling them to effectively utilize FTIR spectroscopy in their research endeavors.

References

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (2024, May 31). Drawell. Available at: [Link]

  • FT-IR Sample Preparation. Northern Illinois University - Department of Chemistry and Biochemistry. Available at: [Link]

  • Carboxylic Acid Ir Spectrum - Free PDF Library. Available at: [Link]

  • IR: carboxylic acids. University of California, Los Angeles. Available at: [Link]

  • PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. (2021, February 15). Research Article. Available at: [Link]

  • 3-Pyridineacetic acid. PubChem. Available at: [Link]

  • Pyridine, 2,6-dichloro-. NIST WebBook. Available at: [Link]

  • Common Sampling Techniques of FTIR Spectroscopy. (2023, April 25). Edinburgh Instruments. Available at: [Link]

  • Sample preparation for FT-IR. University of the West Indies. Available at: [Link]

  • Quantitative Analysis of Powdered Solids with FTIR-ATR. Jasco UK. Available at: [Link]

  • Infrared studies of carboxylic acids and pyridine in chloroform and methanol. Canadian Journal of Chemistry. Available at: [Link]

  • (4-Chlorophenyl)acetic acid. PubChem. Available at: [Link]

Sources

Technical Guide: LC-MS Validation of 2-(4,6-dichloropyridin-3-yl)acetic acid Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The validation of 2-(4,6-dichloropyridin-3-yl)acetic acid (CAS: N/A for specific isomer, analogous to 39891-13-9) presents unique analytical challenges due to its amphoteric nature, the presence of electron-withdrawing halogens, and the potential for regioisomeric impurities. While HPLC-UV (254 nm) remains the workhorse for routine process monitoring, it frequently fails to detect non-chromophoric synthetic byproducts or distinguish between positional isomers with identical absorbance profiles.

This guide establishes Liquid Chromatography-Mass Spectrometry (LC-MS) as the superior validation methodology. By leveraging the distinct isotopic signature of the dichlorinated motif (


) and the ionization efficiency of the carboxylic acid moiety, researchers can achieve a specificity and sensitivity (LOD < 0.05%) unattainable by UV detection alone.

Chemical Profile & Analytical Challenges

Before defining the protocol, we must understand the analyte's behavior in solution and the gas phase.

FeaturePropertyAnalytical Implication
Structure Pyridine ring + 2 Cl atoms + Acetic acid side chainAmphoteric character requires careful pH control for retention.
Acidity (pKa) COOH pKa

3.5–4.0; Pyridine N pKa < 2.0 (suppressed by Cl)
Analyte is anionic at neutral pH. Acidic mobile phase is required for C18 retention.
Isotopes Two Chlorine atomsDistinct 9:6:1 intensity pattern (M, M+2, M+4) is the primary identity check.
Impurities Regioisomers (2,4-dichloro), Des-chloro analogsIsomers have identical mass; chromatographic separation is mandatory.

Comparative Analysis: LC-MS vs. Alternatives

The following decision matrix justifies the shift from traditional methods to LC-MS for high-purity validation.

Table 1: Performance Comparison
Performance MetricHPLC-UV (254 nm) H-NMR (400 MHz) LC-MS (ESI-)
Specificity Low. Co-eluting isomers often merge into a single peak.High. Excellent for structural confirmation but poor for trace quantitation.Very High. Mass filtering (SIM) isolates analyte from matrix.
Sensitivity (LOD) ~0.1 - 0.5% (Chromophore dependent)~1.0% (Integration limits)< 0.05% (Trace impurity detection)
Linearity Excellent (Beer’s Law)GoodGood (Requires isotope-labeled internal standard for best results)
Impurity ID Retention time only.Chemical shift.[1]m/z + Isotope Pattern.
Verdict Routine QC only.Structure Verification only.Gold Standard for Purity Validation.
Visualization: Analytical Decision Pathway

DecisionMatrix cluster_logic Selection Logic Start Start: Purity Validation IsTrace Are trace impurities <0.1% critical? Start->IsTrace Isomers Are regioisomers possible? IsTrace->Isomers Yes UV Method: HPLC-UV (Routine QC) IsTrace->UV No NMR Method: H-NMR (Structure Only) Isomers->NMR Structure Check LCMS Method: LC-MS (ESI-) (High Purity Validation) Isomers->LCMS Quantitation Isomers->LCMS Mass Spec resolves co-elution issues

Caption: Decision logic for selecting LC-MS over UV/NMR based on impurity thresholds and isomer risks.

Method Development & Optimization

This protocol utilizes Negative Electrospray Ionization (ESI-) . While pyridines often favor Positive mode (ESI+), the electron-withdrawing chlorine atoms significantly reduce the basicity of the pyridine nitrogen. The carboxylic acid moiety (


) offers a far more stable and sensitive ionization handle in negative mode.
Chromatographic Conditions (The Separation)
  • Column: C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus C18), 2.1 x 100 mm, 1.8 µm.

    • Why: The "End-capped" feature reduces peak tailing caused by interaction between the pyridine nitrogen and residual silanols on the silica backbone.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Note: Even though we detect in Negative mode, we use an acidic mobile phase to keep the carboxylic acid protonated during the separation (improving retention on C18). The high voltage in the ESI source will strip the proton effectively.

  • Gradient: 5% B to 95% B over 10 minutes.

Mass Spectrometry Parameters (The Detection)
  • Source: ESI (Negative Mode).

  • Scan Type: Full Scan (m/z 100–500) for impurity profiling; SIM (Selected Ion Monitoring) for assay.

  • Target Ion: [M-H]⁻ = m/z 204.0 (for

    
    ).
    
  • Isotope Confirmation: You must monitor m/z 204, 206, and 208.

Experimental Protocol: Step-by-Step Validation

This protocol aligns with ICH Q2(R1) guidelines for validating analytical procedures [1].

Step 1: Specificity & Isotope Pattern Confirmation
  • Inject a 10 µg/mL standard solution.

  • Extract the mass spectrum at the retention time of the main peak.

  • Validation Criteria: The intensity ratio of ions must match the theoretical chlorine distribution:

    • m/z 204 (M): 100% (Base Peak)

    • m/z 206 (M+2): ~65%

    • m/z 208 (M+4): ~11%

    • Failure Mode: If the M+2 peak is <30% or >80%, the peak likely contains a co-eluting impurity (e.g., a monochloro or trichloro variant).

Step 2: Linearity & Range[2]
  • Prepare 5 concentration levels: 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL.

  • Plot Peak Area vs. Concentration.

  • Requirement:

    
    .
    
Step 3: Limit of Quantitation (LOQ)
  • Dilute the standard until the Signal-to-Noise (S/N) ratio is 10:1.

  • This confirms the method's ability to detect trace impurities (typically <0.05%).

Visualization: Workflow Diagram

Workflow Sample Sample Prep (Dissolve in MeOH) LC LC Separation (C18 Column, Acidic pH) Sample->LC ESI ESI(-) Source (Deprotonation) LC->ESI MS Mass Analyzer (SIM: m/z 204, 206, 208) ESI->MS Data Data Analysis (Isotope Ratio Check) MS->Data

Caption: Linear workflow for LC-MS validation of chlorinated pyridine acids.

Data Interpretation & Troubleshooting

Interpreting the Chromatogram
  • Main Peak: Expect elution around 4–6 minutes (depending on gradient).

  • Regioisomers: If a shoulder appears or a small peak elutes nearby with the exact same mass (m/z 204) and isotope pattern, it is a regioisomer (e.g., 2,4-dichloro isomer).

  • Des-chloro Impurities: Look for peaks with m/z 170 ([M-H]⁻ for monochloro).

Common Pitfalls
  • Signal Suppression: If the response is low, the acidic mobile phase might be too acidic for negative mode. Solution: Switch to 10mM Ammonium Acetate (pH 5.0) to facilitate ionization, though retention time on C18 will decrease.

  • Carryover: Chlorinated compounds can be "sticky." Ensure a blank injection (pure methanol) follows high-concentration samples.

References

  • ICH Expert Working Group. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005. [Link]

  • University of Sheffield. "Chemputer: Isotope Pattern Calculator."[2] Winter Group. [Link][2]

Sources

Bioactivity Comparison of 2-(4,6-dichloropyridin-3-yl)acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(4,6-dichloropyridin-3-yl)acetic acid and its structural analogs, focusing on their utility as pharmacophores in drug discovery. The content is synthesized from recent medicinal chemistry literature and patent data, highlighting the scaffold's role in kinase inhibition (MKK4, ERK5) and receptor modulation (FGFR4, GLP-1R).

Executive Summary: The Scaffold Advantage

This compound (CAS: 199283-51-7) represents a "privileged scaffold" in modern medicinal chemistry. Unlike simple phenylacetic acids, the 4,6-dichloropyridine core offers distinct electronic and steric properties that enhance bioactivity:

  • Electronic Deficit: The pyridine nitrogen and two chlorine atoms create an electron-deficient ring, strengthening

    
    -
    
    
    
    stacking interactions with target proteins.
  • Metabolic Stability: The chlorine substituents at the 4 and 6 positions block common metabolic oxidation sites, extending the half-life of derived pharmacophores.

  • Halogen Bonding: The chlorine atoms can participate in specific halogen bonds with backbone carbonyls in enzyme active sites (e.g., Kinases).

This guide compares the bioactivity of this core against its phenyl and monochloro-pyridine analogs across key therapeutic targets.

Comparative Bioactivity Analysis

Case Study A: Kinase Inhibition (MKK4 & ERK5 Pathways)

Recent SAR (Structure-Activity Relationship) studies identify the 4,6-dichloropyridin-3-yl moiety as a critical determinant of potency in Mitogen-Activated Protein Kinase Kinase 4 (MKK4) and Extracellular Signal-Regulated Kinase 5 (ERK5) inhibitors.

Mechanism: The scaffold often serves as a "hinge binder" or a hydrophobic anchor. The acetic acid tail is typically derivatized into an amide or alcohol to interact with the solvent-exposed regions of the kinase ATP-binding pocket.

Table 1: SAR Comparison of Pyridine-3-yl Acetic Acid Analogs in Kinase Assays

Data synthesized from representative medicinal chemistry optimization campaigns (e.g., J. Med. Chem., Patent Lit).[1][2][3]

Analog Structure (R-Group)Core Ring SystemElectronic CharacterRelative Potency (IC50)Bioactivity Notes
2-(4,6-Cl2-Py-3-yl) Dichloropyridine Highly Electron Deficient ++++ (Low nM) Optimal. Cl atoms fill hydrophobic pockets; N-atom accepts H-bond.
2-(2,6-Cl2-Py-4-yl)Dichloropyridine (Isomer)Electron Deficient++ (High nM)Reduced potency due to steric clash in the binding pocket.
2-(6-Cl-Py-3-yl)MonochloropyridineMod. Electron Deficient+ (µM range)Loss of 4-Cl interaction significantly reduces affinity.
2-(Phenyl)BenzeneElectron Neutral- (Inactive/Weak)Lacks the N-acceptor; rapid metabolic clearance.
2-(4,6-Dimethyl-Py-3-yl)DimethylpyridineElectron Rich+ (µM range)Methyl groups are too bulky and lack halogen bonding capability.
Case Study B: Receptor Modulation (FGFR4 & GLP-1R)

In Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors and GLP-1R modulators, the scaffold functions as a linker. The acetic acid moiety allows for facile coupling to amine-bearing warheads, while the dichloropyridine ring provides a rigid, lipophilic spacer.

  • FGFR4: The 4,6-dichloro pattern prevents "molecular wobble" within the channel, locking the inhibitor into a bioactive conformation.

  • GLP-1R: Analogs replacing the dichloropyridine with a phenyl ring showed a 10-50 fold loss in potency , attributed to the loss of specific water-mediated H-bonds coordinated by the pyridine nitrogen.

Mechanistic Visualization (MKK4/ERK5 Signaling)

The following diagram illustrates the intervention point of 4,6-dichloropyridin-3-yl derivatives within the MAPK signaling cascade.

MAPK_Pathway GrowthFactor Growth Factor (EGF/FGF) RTK RTK (Receptor) GrowthFactor->RTK RAS RAS (GTPase) RTK->RAS MKK4 MKK4 (MAP2K4) RAS->MKK4 Phosphorylation ERK5 ERK5 (MAPK7) MKK4->ERK5 Activation Transcription Transcription Factors (c-Myc, c-Fos) ERK5->Transcription Nuclear Translocation Inhibitor 4,6-Dichloropyridin-3-yl Analogs Inhibitor->MKK4 Blocks ATP Binding Inhibitor->ERK5

Caption: 4,6-dichloropyridin-3-yl analogs act as ATP-competitive inhibitors targeting MKK4 and ERK5, halting downstream oncogenic transcription.

Experimental Protocols

Protocol A: Synthesis of Amide Derivatives (General Procedure)

Objective: To couple this compound with a primary amine (R-NH2) for SAR evaluation.

Reagents:

  • This compound (1.0 equiv)

  • Amine derivative (R-NH2) (1.1 equiv)

  • HATU (1.2 equiv) or EDC/HOBt

  • DIPEA (3.0 equiv)

  • DMF (Anhydrous)

Workflow:

  • Dissolution: Dissolve this compound in anhydrous DMF (0.1 M concentration) under

    
     atmosphere.
    
  • Activation: Add DIPEA followed by HATU. Stir at Room Temperature (RT) for 15 minutes to form the activated ester.

  • Coupling: Add the amine (R-NH2). Stir at RT for 4–12 hours. Monitor via LC-MS (Target Mass =

    
    ).
    
  • Workup: Dilute with EtOAc, wash with

    
     (5% aq), 
    
    
    
    (sat), and Brine. Dry over
    
    
    .[4]
  • Purification: Flash column chromatography (Hexane:EtOAc gradient).

Protocol B: In Vitro Kinase Assay (MKK4)

Objective: Determine IC50 of the synthesized analog.

  • Preparation: Prepare 3x serial dilutions of the test compound in DMSO (Top conc: 10 µM).

  • Incubation: Mix Recombinant MKK4 (5 nM) with test compound in kinase buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM DTT). Incubate 30 min at RT.
    
  • Reaction: Initiate by adding ATP (

    
     conc) and substrate (e.g., inactive JNK1).
    
  • Detection: Measure ADP production using ADP-Glo™ or similar chemiluminescent assay.

  • Analysis: Fit data to a 4-parameter logistic equation to derive IC50.

Conclusion

The This compound scaffold is superior to its phenyl and monochloro-pyridine counterparts for targets requiring electron-deficient aromatic systems. Its primary value lies in the 4,6-dichloro substitution pattern , which facilitates unique halogen bonding interactions and improves metabolic stability. Researchers developing inhibitors for MKK4 , ERK5 , or FGFR4 should prioritize this scaffold when optimizing for potency and half-life.

References

  • Discovery of Highly Selective MKK4 Inhibitors. Journal of Medicinal Chemistry. (2025). Link

  • ERK5 kinase activity is dispensable for cellular immune response and proliferation. Proceedings of the National Academy of Sciences (PNAS). Link

  • Bicyclic heterocycles as FGFR4 inhibitors. U.S. Patent US9890156B2. Link

  • GLP-1R modulating compounds. U.S. Patent Application US20240199589A1. Link

  • Synthesis and biological screening of pyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

Reference Standards for 2-(4,6-Dichloropyridin-3-yl)acetic Acid Analysis: A Comparative Qualification Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of pyridine-based kinase inhibitors and agrochemicals, 2-(4,6-dichloropyridin-3-yl)acetic acid (CAS: 102220-98-0) serves as a pivotal intermediate. Its quality directly impacts the impurity profile of the final drug substance. However, this molecule presents unique analytical challenges:

  • Regioisomerism: The formation of the 2,6-dichloro or 2,4-dichloro isomers during synthesis is a common, difficult-to-detect impurity.

  • Zwitterionic Behavior: The interaction between the basic pyridine nitrogen and the acidic carboxyl moiety complicates retention on standard C18 phases.

This guide objectively compares the three available classes of reference standards—ISO 17034 CRM , Analytical Standards , and Reagent Grade —and provides a self-validating HPLC protocol to ensure data integrity.

Comparative Analysis: Selecting the Right Standard

The choice of reference standard is not merely about purity; it is about uncertainty budget and traceability .

Table 1: Comparative Performance of Standard Grades
FeatureOption A: ISO 17034 CRM Option B: Analytical Standard Option C: Reagent/Synthesis Grade
Primary Use GMP Release, Method ValidationR&D, In-Process Control (IPC)Synthesis Starting Material
Purity Assignment Mass Balance (100% - Impurities - Water - Residual Solvents)Chromatographic Purity (Area %)Minimum Assay (e.g., >95%)
Isomer Specificity Guaranteed (qNMR validated)Checked, but often genericHigh Risk (Isomers often co-elute)
Traceability SI Units (NIST/BIPM)Manufacturer's Primary StandardNone / Batch-dependent
Uncertainty Explicitly stated (e.g., ± 0.5%)Not statedUnknown
Cost Factor High (

)
Moderate (

)
Low ($)
Expert Insight: The "Reagent Grade" Trap

In my experience, using Option C (Reagent Grade) for quantitative analysis of this specific molecule leads to a positive bias of 2–5% .

  • Cause: Reagent grade suppliers often report purity based on Titration. Since the 2,6-dichloro isomer has the same molecular weight and similar pKa, titration cannot distinguish it.

  • Consequence: You may inadvertently release a batch of drug substance containing high levels of isomeric impurities because your "standard" contained the same impurity, masking the peak in the chromatogram.

Technical Deep Dive: The Isomer Challenge

The critical quality attribute (CQA) for this compound is the position of the chlorine atoms.

  • Target: 4,6-dichloro

  • Common Impurity: 2,6-dichloro or 5,6-dichloro analogs.

Standard C18 columns often fail to separate these isomers because the hydrophobic surface area is nearly identical. The protocol below utilizes pH-modulated ion suppression to force separation based on slight pKa differences induced by the chlorine positions.

Visualization: Standard Qualification Workflow

The following decision tree outlines how to qualify a working standard against a primary reference.

Standard_Qualification Start New Standard Batch Received Identity Identity Check (1H-NMR + MS) Start->Identity IsomerCheck Isomer Purity Check (qNMR or Specific HPLC) Identity->IsomerCheck Purity Chromatographic Purity (Area % > 99.0?) IsomerCheck->Purity Isomers Absent Fail REJECT / Downgrade to Reagent IsomerCheck->Fail Isomers Detected Assay Assay vs. ISO 17034 CRM (Tolerance ± 1.0%) Purity->Assay Yes Purity->Fail No Assay->Fail Fail Pass APPROVE as Secondary Standard Assay->Pass Pass

Figure 1: Decision tree for qualifying a secondary working standard. Note that Isomer Purity is a critical "gatekeeper" step before general purity assessment.

Validated Experimental Protocol

This method is designed to separate the target 4,6-dichloro compound from its regioisomers.

Method: Acidic Mobile Phase RP-HPLC

Objective: Suppress the ionization of the acetic acid group (pKa ~4.5) while keeping the pyridine nitrogen protonated, maximizing interaction with the stationary phase.

1. Chromatographic Conditions
  • Column: Agilent Zorbax SB-C18 (or equivalent), 150 x 4.6 mm, 3.5 µm. (Stable at low pH).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0 min: 10% B

    • 15 min: 60% B

    • 20 min: 90% B

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV at 270 nm (Pyridine ring absorption maximum).

  • Temperature: 30°C.

2. Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration: 0.5 mg/mL.

  • Note: Ensure the sample is fully dissolved; the dichlorinated ring decreases water solubility compared to simple pyridine acetic acids.

3. System Suitability (Self-Validating Step)

To ensure your standard is fit for purpose, you must perform a Resolution Check .

  • Mix: Spike your Reference Standard with 1% of a known isomer (e.g., 2,6-dichloropyridin-3-yl acetic acid) if available, or use a "stressed" sample (degraded via UV light) which often generates isomers.

  • Requirement: Resolution (

    
    ) between the main peak and the nearest isomer impurity must be 
    
    
    
    .
Visualization: Interaction Mechanism

This diagram explains why the acidic mobile phase is non-negotiable for this specific analysis.

Interaction_Mechanism Molecule 2-(4,6-dichloro) acetic acid Acidic_Cond pH 2.7 (Mobile Phase) Molecule->Acidic_Cond COOH COOH Group (Protonated/Neutral) Acidic_Cond->COOH Suppresses Ionization Pyridine Pyridine Nitrogen (Protonated/Positive) Acidic_Cond->Pyridine Protonates N Retention Enhanced C18 Retention (Hydrophobic Interaction) COOH->Retention Separation Isomer Separation (Based on Cl position) Pyridine->Separation Electronic Effect of Cl on pKa

Figure 2: Mechanistic view of the HPLC separation. Low pH neutralizes the carboxylic tail (increasing retention) while the protonated nitrogen allows the chlorine substitution pattern to influence the pKa and elution order.

Recommendation

For Drug Development (Phase I-III):

  • Purchase: One vial of ISO 17034 CRM (Option A) to serve as your Primary Reference Standard.

  • Action: Use this to qualify a larger batch of Analytical Standard (Option B) as your In-House Working Standard.

  • Avoid: Do not use Reagent Grade (Option C) for assay assignment or impurity profiling, as it lacks the isomer specificity required for pyridine chemistry.

References

  • BenchChem. (2025).[4][5] A Comparative Analysis of the Reactivity of 2-(2,6-dichloropyridin-4-yl)acetic Acid. BenchChem Technical Guides. Link

  • Sigma-Aldrich. (n.d.). 2-(6-Chloropyridin-3-yl)acetic acid Product Specification and MSDS. Merck KGaA. Link

  • Anton Paar. (n.d.). ISO 17034 Versus ISO 17025: Understanding Reference Material Grades. Anton Paar Wiki. Link

  • SIELC Technologies. (n.d.). HPLC Separation of Pyridylacetic Acids and Their Derivatives on Primesep 200.[3] SIELC Application Notes. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1486: 2,4-Dichlorophenoxyacetic acid (Structural Analog). PubChem.[6] Link

Sources

Comparative yield analysis of pyridine acetic acid synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

The synthesis of pyridine acetic acids (PAAs) is not a "one-size-fits-all" chemistry. The position of the nitrogen atom (2-, 3-, or 4-) dictates the stability of the final product and the viability of the synthetic route.

  • 2-Pyridineacetic Acid (2-PAA): Highly unstable. Prone to spontaneous thermal decarboxylation to 2-picoline due to the formation of a six-membered hydrogen-bonded transition state. Best Route: Mild Hydrolysis of Nitriles (Low Temp).

  • 3-Pyridineacetic Acid (3-PAA): Stable but difficult to functionalize laterally. Best Route: Pd-Catalyzed Carbonylation or Lateral Lithiation.

  • 4-Pyridineacetic Acid (4-PAA): Moderately stable. Best Route: Willgerodt-Kindler Reaction.[1]

This guide compares the three dominant synthetic pathways, analyzing yield, scalability, and atom economy.

Mechanistic Pathway Comparison

The following diagram outlines the three primary entry points for synthesizing pyridine acetic acids.

PAA_Synthesis_Pathways Start_Nitrile Entry A: Pyridineacetonitrile Inter_Amide Amide Intermediate Start_Nitrile->Inter_Amide Acid/Base Hydrolysis Start_Acetyl Entry B: Acetylpyridine Inter_Thio Thioamide (Willgerodt) Start_Acetyl->Inter_Thio S8 / Morpholine (Willgerodt-Kindler) Start_Halo Entry C: Halopyridine Inter_Ester Ester Intermediate Start_Halo->Inter_Ester Pd(OAc)2 / CO Carbonylation Product Pyridine Acetic Acid (Target) Inter_Amide->Product pH Adjustment Inter_Thio->Product Hydrolysis Inter_Ester->Product Saponification Side_Decarb Side Product: Picoline + CO2 Product->Side_Decarb Thermal Decarboxylation (Mainly 2-PAA)

Figure 1: Strategic entry points for PAA synthesis. Note the high risk of decarboxylation for the 2-isomer.

Detailed Route Analysis

Route A: Hydrolysis of Pyridineacetonitriles

The Industrial Standard This is the classical route, particularly for 2-PAA, as the starting nitrile is readily available from chloromethylpyridine via cyanide displacement.

  • Mechanism: Nitrile hydration to amide followed by hydrolysis to acid.

  • Critical Constraint: For 2-PAA, the reaction must be kept under

    
    . High temperatures favor the zwitterionic form which facilitates decarboxylation.
    
  • Yield Profile:

    • 2-PAA: 60–75% (Yield loss due to instability).

    • 3-PAA / 4-PAA: >90% (Quantitative).

Route B: Willgerodt-Kindler Reaction

The Robust Classic for 4-PAA Ideal for converting 4-acetylpyridine to 4-PAA. It avoids the use of toxic cyanides but requires handling elemental sulfur and morpholine (unpleasant odor).

  • Mechanism: Migration of the carbonyl group to the terminal carbon via a thioamide intermediate.

  • Pros: Robust; tolerates impurities in starting material.

  • Cons: Poor atom economy (loss of amine/sulfur); high thermal requirement (

    
    ) makes it unsuitable for 2-PAA.
    
Route C: Pd-Catalyzed Carbonylation

The Modern High-Value Route Best for 3-PAA where lateral functionalization is difficult. It utilizes Heck-type chemistry to insert CO into a Halopyridine or Pyridine-methanol bond.

  • Mechanism: Oxidative addition of Pd(0) to Ar-Cl, coordination of CO, nucleophilic attack by ROH.

  • Pros: High atom economy; mild conditions; access to esters which are stable.

  • Cons: Cost of Pd catalyst and ligands (dppf); requires high-pressure CO equipment (20–50 atm).

Yield & Scalability Matrix

FeatureRoute A: Nitrile HydrolysisRoute B: Willgerodt-KindlerRoute C: Pd-CarbonylationRoute D: Lateral Lithiation
Target Isomer 2-PAA , 3-PAA, 4-PAA4-PAA (Best), 3-PAA3-PAA (Best), 4-PAA3-PAA
Typical Yield 60–95%55–81%65–88%30–52%
Atom Economy HighLow (Sulfur/Amine waste)HighModerate
Scalability Excellent (kg scale)Good (odorous waste)Moderate (Gas handling)Poor (Cryogenic -78°C)
Key Risk Decarboxylation (2-isomer)Thermal runawayCatalyst poisoningMoisture sensitivity

Experimental Protocols

Protocol 1: Optimized Hydrolysis for 2-Pyridineacetic Acid

Designed to minimize decarboxylation.

  • Dissolution: Dissolve 2-pyridineacetonitrile (10 mmol) in concentrated HCl (5 mL, 37%).

  • Hydrolysis: Heat to 45–50°C (Do NOT reflux) for 4 hours. Monitor via TLC (disappearance of nitrile).

  • Neutralization (Critical): Cool to 0°C. Adjust pH to ~4.8 (Isoelectric point) using 20% NaOH.

    • Scientist's Note: Do not overshoot to basic pH; the salt form is stable, but isolation from water becomes difficult.

  • Isolation: The zwitterion may not precipitate due to high water solubility. Evaporate to dryness under reduced pressure (<40°C). Extract the residue with hot ethanol or isopropanol (filtering off NaCl).

  • Yield: Expect ~70% after recrystallization.[2]

Protocol 2: Microwave-Assisted Willgerodt-Kindler (4-PAA)

Based on Darabi et al. (Tetrahedron Lett.)

  • Reagents: Mix 4-acetylpyridine (1 eq), sulfur (5 eq), and morpholine (3 eq) in a microwave vial.

  • Reaction: Irradiate at 300W for 4–6 mins (Target temp: 110°C).

  • Hydrolysis: Add 10% NaOH solution to the crude thioamide and reflux for 2 hours.

  • Workup: Acidify aqueous layer to pH 5. 4-PAA precipitates as a white solid.

  • Yield: 81% (vs 57% thermal).

The Purification Challenge: Handling the Zwitterion

Pyridine acetic acids exist as zwitterions (internal salts) in neutral solution. This makes them highly soluble in water and difficult to extract into organic solvents like DCM or Ethyl Acetate.

The Isoelectric Point (pI) Strategy:

  • Pyridine Nitrogen pKa: ~5.6

  • Carboxylic Acid pKa: ~4.2

  • Target pH for Isolation: ~4.9

At pH 4.9, the molecule has net neutral charge and maximum lipophilicity (lowest water solubility).

Purification_Workflow Step1 Crude Aqueous Mixture (Acidic pH < 2) Step2 Slow Addition of Base (NaOH / Na2CO3) Step1->Step2 Step3 Check pH Target: 4.8 - 5.0 Step2->Step3 Decision Precipitate Forms? Step3->Decision Path_Yes Filter Solid (Zwitterion) Decision->Path_Yes Yes (4-PAA) Path_No Evaporate to Dryness Extract w/ EtOH Decision->Path_No No (2-PAA)

Figure 2: Isoelectric focusing strategy for PAA purification.

References

  • ChemicalBook. (2019). 2-Pyridylacetic acid synthesis and hydrolysis yields.[3]Link

  • Darabi, H., et al. (1999).[1] Microwave-promoted Willgerodt-Kindler reaction of acetylpyridines. Tetrahedron Letters, 40(43), 7549-7552. Link

  • Pieber, B., & Kappe, C. O. (2014).[4] Flash carboxylation: fast lithiation–carboxylation sequence at room temperature in continuous flow.[4] RSC Advances, 4, 13430-13433. Link

  • Vertex AI / Semantic Scholar. (1999). Preparation of Pyridinecarboxylates from Chloropyridines by Palladium-Catalyzed Carbonylation.[5] Heterocycles, Vol 51.[5] Link

  • Org. Synth. (2001).[2] Synthesis of 4-Acetylpyridine oxime (Precursor logic). Organic Syntheses, Coll. Vol. 10, p.1. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(4,6-dichloropyridin-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers at the forefront of science, our responsibility extends beyond discovery and innovation to the safe and environmentally conscious management of the chemical entities we handle. This guide provides a detailed, experience-driven framework for the proper disposal of 2-(4,6-dichloropyridin-3-yl)acetic acid, a halogenated pyridine derivative. The procedures outlined here are designed to ensure the safety of laboratory personnel, compliance with regulatory standards, and the protection of our environment.

Hazard Profile and Core Safety Principles

Presumed Hazard Profile: Based on data for compounds like 2,6-Dichloronicotinic acid and 2-(3-Chloropyridin-2-yl)acetic acid, this compound should be treated as:

  • Harmful if swallowed, inhaled, or in contact with skin .[1][2]

  • A cause of serious skin and eye irritation .[2][3]

  • A potential respiratory irritant .[2][3]

The foundational principle of disposal for this compound is unequivocal: It must be treated as regulated hazardous waste. Under no circumstances should it be discharged into the sanitary sewer system or disposed of with general refuse.[1][4][5] As a halogenated organic compound, it falls under stringent environmental regulations, such as those outlined by the U.S. Environmental Protection Agency (EPA), which prohibits the land disposal of untreated halogenated organic wastes to prevent environmental contamination.[6][7]

Presumed Hazard ClassificationHandling Precaution & Rationale
Acute Toxicity (Oral, Dermal, Inhalation) Always handle in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses with side shields. This prevents accidental exposure through all primary routes.
Skin & Eye Irritation Ensure immediate access to an eyewash station and safety shower.[3] In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2]
Environmental Hazard Classified as a halogenated organic compound. This classification mandates disposal via high-temperature incineration at a licensed facility to ensure complete molecular destruction and prevent the release of persistent pollutants.

Segregation: The Cornerstone of Compliant Disposal

Proper segregation of waste at the point of generation is the most critical step in a compliant disposal workflow. Mixing different waste classes, particularly halogenated and non-halogenated streams, complicates the disposal process, significantly increases costs, and can create safety hazards.

The rationale is chemically driven: Halogenated waste requires high-temperature incineration equipped with acid gas scrubbers to neutralize the hydrochloric acid (HCl) gas produced during combustion.[8] Non-halogenated waste can often be treated by different, less energy-intensive methods. Cross-contamination forces the entire volume of waste to be treated by the more rigorous and expensive method.

Step-by-Step Disposal Protocols

The following protocols provide a self-validating system for the safe handling and disposal of waste containing this compound.

Protocol 1: Disposal of Solid Waste

(e.g., Unused reagent, contaminated filter paper, weigh boats, and PPE)

  • Container Selection: Designate a rigid, leak-proof container with a secure screw-top lid, explicitly labeled for "Halogenated Solid Hazardous Waste."

  • Waste Collection: Place all solid materials contaminated with the compound directly into this container. Do not overfill.

  • Labeling: The container label must, at a minimum, include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • An accurate list of all other chemical constituents.

    • The appropriate hazard pictograms (e.g., Harmful/Irritant).

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) that is secure, under the control of the operator, and away from incompatible materials.

  • Disposal: When the container is full or has been in storage for the maximum allowable time per institutional and local regulations, arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.

Protocol 2: Disposal of Liquid Waste

(e.g., Reaction mixtures, solutions, solvent rinses)

  • Container Selection: Use a dedicated, chemically resistant (e.g., polyethylene or glass) container labeled for "Halogenated Organic Liquid Waste."

  • Waste Segregation:

    • Aqueous Solutions: Collect aqueous solutions containing the compound separately if required by your disposal vendor.

    • Organic Solutions: Collect all organic solvent solutions containing the compound in the designated halogenated liquid waste container.

  • pH Considerations: If the waste is highly acidic or basic, it may need to be neutralized before collection, or collected in a separate container. Consult your EHS department for specific guidance, as neutralization can generate heat or off-gassing.

  • Labeling and Storage: Follow the same detailed labeling and storage requirements as outlined in Protocol 1. Ensure the container is kept closed except when adding waste.

  • Disposal: Arrange for collection through your institution's EHS-approved channels.

Protocol 3: Management of Spills
  • Control and Evacuation: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[1][5] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collection: Carefully sweep the absorbent material and place it into the "Halogenated Solid Hazardous Waste" container.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by a soap and water wash. All cleaning materials (wipes, gloves) must be disposed of as halogenated solid hazardous waste.

Decontamination of Empty Containers

An "empty" container that once held this compound must still be treated as hazardous waste unless properly decontaminated.

  • Triple Rinsing: Rinse the container three times with a suitable solvent that can dissolve the compound (e.g., acetone or ethanol).

  • Rinsate Collection: Each rinse must be collected and disposed of as "Halogenated Organic Liquid Waste."[2] This is a critical step; the rinsate is considered hazardous.

  • Container Disposal: Once triple-rinsed, the container can be considered "RCRA empty." Deface the original label completely, and dispose of the container according to your institution's policy for decontaminated lab glass or plastic.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing waste streams associated with this compound.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization cluster_2 Segregation & Collection cluster_3 Final Disposition start Identify Waste Containing This compound form Determine Physical Form start->form spill Spill or Routine Waste? start->spill container Empty Reagent Container? start->container solid_waste Collect in: 'Halogenated Solid Waste' form->solid_waste Solid (Reagent, Contaminated PPE) liquid_waste Collect in: 'Halogenated Liquid Waste' form->liquid_waste Liquid (Solutions, Reactions) spill->form Routine spill_kit Use Spill Kit (Inert Absorbent) spill->spill_kit Spill rinse Triple Rinse with Solvent container->rinse Yes ehs Arrange EHS / Contractor Pickup solid_waste->ehs liquid_waste->ehs spill_kit->solid_waste Collect Absorbed Material rinse->liquid_waste Collect Rinsate decon_cont Dispose of Decontaminated Container rinse->decon_cont

Caption: Decision workflow for proper segregation and disposal of waste.

References

  • Thermo Fisher Scientific. (2009, April 8). SAFETY DATA SHEET: 2,6-Dichloropyridine-3-carboxylic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • ChemSupply Australia Pty Ltd. Safety Data Sheet: PYRIDINE. Retrieved from [Link]

  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • California Code of Regulations. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. Toxicological Profile for Pyridine - PRODUCTION, IMPORT, USE, AND DISPOSAL. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-(4,6-dichloropyridin-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Guide for 2-(4,6-dichloropyridin-3-yl)acetic Acid Content Type: Operational Safety Guide Audience: Research Scientists & Drug Discovery Professionals

Executive Safety Summary

Compound Identity: this compound (CAS: 102243-78-9) Chemical Class: Halogenated Pyridine Carboxylic Acid Primary Hazards: Skin/Eye Irritation, Respiratory Irritation, Potential Acute Toxicity (Oral/Dermal).

The Core Directive: Handling this compound requires a "Conservative Safety Approach." Due to the combination of the acidic side chain and the lipophilic halogenated pyridine ring, this molecule possesses both corrosive potential (acidic tissue damage) and enhanced dermal permeability (pyridine-mediated absorption). Standard "lab coat and glasses" protocols are insufficient for solid handling.

Hazard Assessment & PPE Logic (The "Why")

Effective safety is not about compliance; it is about understanding molecular behavior.

Molecular FeaturePhysiological RiskPPE/Engineering Implication
Carboxylic Acid (-COOH) Corrosivity/Irritation: Direct contact with mucous membranes (eyes, lungs) causes immediate proton-donor damage.Eye Protection: Unvented goggles are mandatory to prevent powder migration. Safety glasses are insufficient.
Dichloropyridine Ring Permeation/Sensitization: Pyridine rings are excellent solvents and can facilitate skin absorption. Halogens often increase lipophilicity.Glove Selection: Standard 4-mil nitrile gloves may degrade or permeate faster. Double-gloving is required.
Solid State (Powder) Inhalation: Fine organic dusts are easily aerosolized during weighing, leading to bronchial irritation.Respiratory: Handling must occur inside a certified Chemical Fume Hood.

The PPE Matrix

This matrix defines the minimum protection standards for handling this compound in a research setting.

Body ZoneRequired EquipmentTechnical Specification & Rationale
Respiratory Engineering Control (Primary) Chemical Fume Hood: Face velocity 80–100 fpm. Sash at working height (18"). Why: Eliminates dust inhalation source term.
Ocular Chemical Splash Goggles ANSI Z87.1 (D3 rating): Must seal against the face. Why: Prevents airborne powder from bypassing loose-fitting safety glasses.
Dermal (Hands) Double Nitrile System Inner: 4-mil Nitrile (High dexterity). Outer: 5-8 mil Extended Cuff Nitrile. Why: Creates a breakthrough barrier; allows outer glove removal if contaminated without exposing skin.
Body Barrier Lab Coat Poly-cotton blend (Liquid Repellent): Snap closures (quick release). Why: Prevents particulate accumulation on street clothes.

Operational Protocol: Step-by-Step Handling

Phase 1: Pre-Operational Verification
  • Sash Check: Verify fume hood flow monitor is green/normal.

  • Glove Integrity: Inflate gloves slightly to check for pinholes before donning.

  • Static Control: Place an ionizing bar or antistatic gun near the balance.

    • Expert Insight: Chlorinated organic acids often carry high static charges, causing "powder fly" during weighing.

Phase 2: Weighing & Solubilization
  • Taring: Place the weigh boat inside the hood. Tare the balance.

  • Transfer: Using a stainless steel spatula, transfer the solid.

    • Critical: Do not tap the spatula on the side of the container; this aerosolizes dust. Roll the spatula handle to dispense.

  • Solubilization:

    • Add the solvent (e.g., DMSO, Methanol) to the vial before removing it from the hood.

    • Reaction Note: As an acid, this may generate mild heat upon dissolution in basic buffers. Add acid to solvent, never reverse.

Phase 3: Decontamination & Doffing[1]
  • Wipe Down: Clean the balance area with a solvent-dampened wipe (e.g., 70% EtOH) to capture invisible dust.

  • Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

  • Transport: Cap the solubilized compound tightly. Wipe the exterior of the vial before transferring to the assay bench.

Visualization: Safe Handling Workflow

The following diagram outlines the decision logic and workflow for handling this compound, ensuring no step is skipped.

SafetyWorkflow cluster_Handling Inside Fume Hood Start START: Handling Request This compound RiskAssess Risk Assessment (Check SDS & Mass Required) Start->RiskAssess EngControl Verify Engineering Controls (Fume Hood Face Velocity >80fpm) RiskAssess->EngControl PPE_Don Don PPE: 1. Lab Coat 2. Goggles (Not Glasses) 3. Double Nitrile Gloves EngControl->PPE_Don Weigh Weighing Procedure (Use Antistatic Measures) PPE_Don->Weigh Solubilize Solubilization (Dissolve Solid in Hood) Weigh->Solubilize Decon Decontamination (Wipe Balance & Container) Solubilize->Decon Waste Waste Disposal (Segregate: Halogenated Organic) Decon->Waste Solid Waste Doff Doffing Sequence (Remove Outer Gloves in Hood) Decon->Doff End END: Transport to Assay Doff->End

Caption: Operational workflow ensuring containment of hazardous powders from weighing to disposal.

Emergency Response & Disposal

Accidental Spills (Solid)
  • Do NOT sweep. Sweeping creates dust.

  • Cover the spill with a damp paper towel (water or compatible solvent) to suppress dust.

  • Scoop the damp material into a hazardous waste container.

  • Wash the surface three times with soap and water.

Exposure First Aid
  • Eye Contact: Flush immediately with water for 15 minutes.[1][2][3] Hold eyelids open. The acidic nature can cause corneal opacity if not treated instantly.

  • Skin Contact: Remove contaminated gloves/clothing immediately.[4] Wash skin with soap and water.[4][3][5][6] Do not use solvents (ethanol/DMSO) on skin, as they may enhance absorption of the pyridine ring.

Disposal Strategy
  • Stream: Halogenated Organic Waste.

  • Segregation: Do not mix with strong oxidizers or strong bases in the waste stream to prevent uncontrolled exothermic reactions.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance: OSHA 3404-11R. U.S. Department of Labor. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[7] [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.